molecular formula C22H26N6OS B12364662 MHC00188

MHC00188

Cat. No.: B12364662
M. Wt: 422.5 g/mol
InChI Key: YCOCUDSNPRQWAF-UHFFFAOYSA-N
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Description

MHC00188 is a useful research compound. Its molecular formula is C22H26N6OS and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N6OS

Molecular Weight

422.5 g/mol

IUPAC Name

[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-pyridinyl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone

InChI

InChI=1S/C22H26N6OS/c1-13-14(2)30-22(23-13)25-19-11-5-9-17(24-19)18-10-6-12-28(18)21(29)20-15-7-3-4-8-16(15)26-27-20/h5,9,11,18H,3-4,6-8,10,12H2,1-2H3,(H,26,27)(H,23,24,25)

InChI Key

YCOCUDSNPRQWAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC(=N2)C3CCCN3C(=O)C4=NNC5=C4CCCC5)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHC00188 is a novel small molecule identified as an allosteric inhibitor of autotaxin (ATX), a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the ATX-LPA signaling axis. The document includes a summary of quantitative data, detailed experimental protocols for the characterization of ATX inhibitors, and visualizations of the relevant signaling pathways and experimental workflows. This information is intended to support further research and drug development efforts targeting autotaxin.

Introduction to Autotaxin and the ATX-LPA Signaling Pathway

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1] LPA exerts its pleiotropic effects by binding to at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1]

The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of this pathway has been linked to various diseases, including cancer, fibrosis, and inflammatory disorders.[2] Consequently, ATX has emerged as a promising therapeutic target for the development of novel inhibitors.[2]

This compound: An Allosteric Inhibitor of Autotaxin

This compound has been identified as an allosteric inhibitor of autotaxin.[3] Unlike orthosteric inhibitors that bind to the active site and compete with the substrate, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the enzyme's activity.[4] This mode of inhibition can offer advantages in terms of specificity and can modulate the enzyme's function without completely abolishing it.

Quantitative Data Summary

The inhibitory potency of this compound against autotaxin has been determined through in vitro enzymatic assays. The key quantitative parameter reported is the half-maximal inhibitory concentration (IC50).

CompoundTargetAssay TypeIC50 (μM)Reference
This compoundAutotaxin (ATX)Enzymatic Activity Assay2.53[3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to an allosteric site on the autotaxin enzyme. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby decreasing the production of LPA from LPC. By lowering the levels of extracellular LPA, this compound can modulate the downstream signaling events mediated by LPA receptors.

The Autotaxin-LPA Signaling Pathway

The signaling cascade initiated by the ATX-LPA axis is complex and cell-type dependent. A simplified representation of the core pathway is illustrated below.

ATX_LPA_Pathway Figure 1: The Autotaxin-LPA Signaling Pathway. LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Catalysis This compound This compound This compound->ATX Allosteric Inhibition LPAR LPA Receptors (LPA1-6) LPA->LPAR Binding & Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Coupling Downstream Downstream Signaling Cascades (PLC, PI3K/Akt, Rho/ROCK) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: Overview of the ATX-LPA signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as an autotaxin inhibitor involves specific in vitro assays to determine its potency and mechanism of action. The following are detailed protocols for commonly used enzymatic assays.

Autotaxin Activity Assay using Amplex Red

This assay is a fluorometric method for measuring autotaxin activity by detecting the production of choline, a product of LPC hydrolysis.[5][6][7][8]

4.1.1. Principle

The assay is based on a two-step enzymatic reaction:

  • Autotaxin hydrolyzes LPC to LPA and choline.

  • Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2).

  • In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine) to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of choline produced, and thus to the autotaxin activity.

4.1.2. Materials

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC) (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

4.1.3. Protocol

  • Reagent Preparation:

    • Prepare a stock solution of LPC in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the desired working concentration in assay buffer.

    • Prepare a stock solution of Amplex Red reagent in DMSO. Protect from light.

    • Prepare stock solutions of HRP and choline oxidase in assay buffer.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution to determine the IC50.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • This compound or vehicle (for control wells) at various concentrations.

      • Recombinant autotaxin enzyme.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Prepare a detection mixture containing Amplex Red, HRP, and choline oxidase in assay buffer.

    • Initiate the reaction by adding the LPC substrate to each well.

    • Immediately add the detection mixture to each well.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a novel inhibitor like this compound typically follows a structured workflow.

Experimental_Workflow Figure 2: Experimental Workflow for ATX Inhibitor Characterization. Screening High-Throughput Screening (Virtual or Experimental) Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID Primary_Assay Primary Enzymatic Assay (e.g., Amplex Red) Hit_ID->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Allosteric vs. Orthosteric) IC50->Mechanism Cell_based Cell-Based Assays (LPA signaling, Migration) Mechanism->Cell_based Lead_Opt Lead Optimization Cell_based->Lead_Opt

Caption: A typical workflow for the discovery and preclinical evaluation of an ATX inhibitor.

Conclusion

This compound represents a valuable tool for studying the biological roles of the autotaxin-LPA signaling pathway. Its allosteric mechanism of action provides a distinct approach to modulating ATX activity. The data and protocols presented in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and to develop next-generation autotaxin inhibitors for the treatment of associated diseases. Further studies are warranted to elucidate the precise binding site of this compound on the autotaxin enzyme and to evaluate its efficacy and safety in preclinical disease models.

References

The Allosteric Inhibition of Autotaxin by MHC00188: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular target and mechanism of action of the novel compound MHC00188, this technical guide serves as a resource for researchers and professionals in drug development. This compound has been identified as an allosteric inhibitor of Autotaxin (ATX), a key enzyme in lipid signaling pathways implicated in a range of physiological and pathological processes.

This document provides a comprehensive summary of the available data on this compound, including its inhibitory activity, the experimental protocols for its characterization, and the signaling context of its molecular target, Autotaxin.

Quantitative Analysis of this compound Inhibition

This compound demonstrates inhibitory activity against Autotaxin. The half-maximal inhibitory concentration (IC50) has been determined, quantifying the compound's potency.

CompoundTargetIC50 (µM)Inhibition Type
This compoundAutotaxin (ATX)2.53[1]Allosteric[1]

The Autotaxin Signaling Pathway

Autotaxin is a secreted lysophospholipase D that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[2] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6). This interaction triggers a cascade of downstream signaling events that influence a wide array of cellular functions, including cell proliferation, survival, migration, and differentiation. The ATX-LPA signaling axis is integral to various physiological processes and its dysregulation has been linked to several diseases, including cancer, fibrosis, and inflammation.

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Target of this compound LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptor (LPAR1-6) LPA->LPAR Binds This compound This compound This compound->ATX Allosteric Inhibition GPCR G Protein-Coupled Signaling LPAR->GPCR Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) GPCR->Cellular_Responses Leads to

Figure 1. Autotaxin (ATX) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The inhibitory activity of this compound against Autotaxin was determined using an in vitro enzymatic assay. The following protocol is a detailed methodology based on the Amplex Red assay, a common method for measuring ATX activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Autotaxin.

Principle: The assay measures the enzymatic activity of Autotaxin by detecting the production of choline, a product of the hydrolysis of the substrate lysophosphatidylcholine (LPC). Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the fluorescent product resorufin, which can be quantified spectrophotometrically.

Materials:

  • Recombinant Human Autotaxin

  • This compound

  • Lysophosphatidylcholine (LPC) as substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: A master mix is prepared containing the assay buffer, Amplex Red reagent, HRP, and choline oxidase.

  • Assay Protocol: a. To each well of a 96-well plate, add a defined amount of the reaction mixture. b. Add the serially diluted this compound or vehicle control to the respective wells. c. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period. d. Initiate the enzymatic reaction by adding the Autotaxin enzyme to each well. e. Immediately after adding the enzyme, add the substrate (LPC) to all wells to start the reaction. f. The plate is then incubated at 37°C.

  • Data Acquisition: The fluorescence of resorufin is measured over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of this compound Start->Compound_Prep Master_Mix_Prep Prepare Reaction Master Mix (Amplex Red, HRP, Choline Oxidase) Start->Master_Mix_Prep Plate_Setup Add Master Mix and this compound/ Vehicle to 96-well Plate Compound_Prep->Plate_Setup Master_Mix_Prep->Plate_Setup Pre_incubation Pre-incubate Plate Plate_Setup->Pre_incubation Enzyme_Addition Add Autotaxin Enzyme Pre_incubation->Enzyme_Addition Substrate_Addition Add Substrate (LPC) to Initiate Reaction Enzyme_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Measurement Measure Fluorescence Over Time Incubation->Fluorescence_Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Fluorescence_Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 2. Workflow for the in vitro determination of this compound IC50 against Autotaxin.

References

An In-Depth Technical Guide to the Autotaxin Inhibition Pathway of MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a pivotal role in extracellular signaling. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. Dysregulation of this pathway has been linked to various diseases, such as cancer, fibrosis, and inflammation, making autotaxin a compelling therapeutic target. This guide provides a comprehensive technical overview of MHC00188, an allosteric inhibitor of autotaxin.

The Autotaxin-LPA Signaling Pathway

Autotaxin is the principal producer of extracellular LPA. Once generated, LPA binds to and activates a family of G protein-coupled receptors (GPCRs), specifically LPA receptors 1-6 (LPAR1-6). The activation of these receptors initiates a cascade of downstream signaling events that can vary depending on the cell type and the specific LPA receptor subtype expressed. Key signaling pathways activated by LPA include the Ras-MAPK pathway, the PI3K-Akt pathway, and the Rho pathway, which collectively regulate fundamental cellular processes.

Autotaxin_LPA_Signaling_Pathway Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis This compound This compound This compound->ATX Allosteric Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein Coupling Downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt, Rho) G_protein->Downstream Activation Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Responses Regulation Allosteric_Inhibitor_Workflow Workflow for Characterization of an Allosteric Autotaxin Inhibitor start Start primary_assay Primary Screening Assay (e.g., Colorimetric or Fluorometric) start->primary_assay determine_ic50 Determine IC50 primary_assay->determine_ic50 kinetic_studies Kinetic Studies determine_ic50->kinetic_studies vary_substrate Vary Substrate Concentration (Fixed Inhibitor Concentration) kinetic_studies->vary_substrate vary_inhibitor Vary Inhibitor Concentration (Fixed Substrate Concentration) kinetic_studies->vary_inhibitor plot_data Generate Lineweaver-Burk or Michaelis-Menten Plots vary_substrate->plot_data vary_inhibitor->plot_data analyze_plots Analyze Kinetic Plots plot_data->analyze_plots Observe changes in Vmax and Km binding_assay Direct Binding Assay (e.g., SPR, ITC) analyze_plots->binding_assay If allosteric mechanism is suggested determine_kd Determine Dissociation Constant (Kd) binding_assay->determine_kd structural_studies Structural Studies (e.g., X-ray Crystallography, Cryo-EM) determine_kd->structural_studies identify_binding_site Identify Binding Site structural_studies->identify_binding_site end End identify_binding_site->end

MHC00188: A Technical Guide to its Biological Activity as an Allosteric Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of MHC00188, an allosteric inhibitor of Autotaxin (ATX). The information presented herein is intended to support research and development efforts in fields such as oncology, fibrosis, and inflammation, where the Autotaxin-lysophosphatidic acid (LPA) signaling axis is a key therapeutic target.

Introduction

This compound has been identified as a small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the extracellular production of the signaling lipid lysophosphatidic acid (LPA).[1][2][3][4][5][6] ATX, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[2] LPA then activates a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, survival, and differentiation.[2][3][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic inflammation, making it an attractive target for therapeutic intervention.[2][3] this compound acts as an allosteric inhibitor, binding to a site on the ATX enzyme that is distinct from the active site, thereby modulating its catalytic activity.[1][3]

Quantitative Biological Activity

The primary reported biological activity of this compound is the inhibition of Autotaxin. The following table summarizes the quantitative data available for this activity.

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundAutotaxin (ATX)In vitro enzyme activity assay2.53[1][2][3][4]

Mechanism of Action

This compound functions as an allosteric inhibitor of Autotaxin.[1][3] Unlike orthosteric inhibitors that compete with the substrate at the enzyme's active site, allosteric inhibitors bind to a different site on the enzyme. This binding induces a conformational change in the protein, which in turn alters the shape of the active site and reduces the enzyme's catalytic efficiency. In the case of this compound, its binding to an allosteric pocket on ATX leads to a decrease in the production of LPA from LPC.

Signaling Pathway

The inhibition of Autotaxin by this compound directly impacts the Autotaxin-LPA signaling pathway. By reducing the production of LPA, this compound effectively dampens the activation of LPA receptors and their downstream signaling cascades.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation This compound This compound This compound->ATX Allosteric Inhibition G_Protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Protein Coupling Downstream Downstream Effectors (PLC, PI3K, RhoA) G_Protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific experimental details for the characterization of this compound are detailed in Stylianaki EA, et al., Bioorg Med Chem Lett. 2024, a representative protocol for an in vitro Autotaxin inhibition assay, based on the widely used Amplex Red method, is provided below.[7][8] This fluorometric assay quantifies the production of choline, a stoichiometric product of LPC hydrolysis by ATX.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Autotaxin.

Materials:

  • Recombinant human Autotaxin

  • This compound

  • Lysophosphatidylcholine (LPC) as substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Enzyme and Inhibitor Incubation: Add a solution of recombinant Autotaxin to the wells of a 96-well plate. Subsequently, add the diluted this compound solutions to the respective wells. Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background). Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, LPC, to all wells.

  • Detection: After a suitable incubation period (e.g., 30-60 minutes) at 37°C, add the detection reagent mixture containing Amplex Red, HRP, and choline oxidase. This mixture detects the choline produced by the ATX reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of this compound against Autotaxin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Dispense ATX and this compound into 96-well plate A->D B Prepare ATX Enzyme and Substrate (LPC) Solutions B->D F Add LPC to initiate reaction B->F C Prepare Detection Reagents (Amplex Red, HRP, Choline Oxidase) H Add Detection Reagents C->H E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G G->H I Measure Fluorescence H->I J Calculate Percent Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

References

Unveiling MHC00188: A Technical Guide to its Discovery and Synthesis as a Novel Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHC00188 has emerged as a significant molecule in the landscape of autotaxin (ATX) inhibitors. This technical document provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of this compound. Identified through a sophisticated in silico screening approach, this compound presents as an allosteric inhibitor of autotaxin with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This guide details the methodologies employed in its discovery, a putative synthesis pathway, and the biological context of its target, the autotaxin-lysophosphatidic acid (LPA) signaling axis. The information is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics targeting fibroproliferative diseases, inflammation, and cancer.

Introduction to Autotaxin and its Role in Disease

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[1]

The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, survival, migration, and differentiation.[1] Dysregulation of this pathway has been linked to the pathogenesis of numerous diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, rheumatoid arthritis, and various types of cancer.[2] Consequently, the development of potent and specific ATX inhibitors has become a major focus of therapeutic research.

The Discovery of this compound: An In Silico Approach

This compound was identified as a novel allosteric inhibitor of autotaxin through a comprehensive in silico screening campaign. This discovery was detailed in a 2024 publication in Bioorganic & Medicinal Chemistry Letters by Stylianaki and colleagues. The researchers utilized the Enalos Asclepios KNIME nodes, a powerful cheminformatics platform, to virtually screen a large compound library against the allosteric sites of ATX.

Experimental Workflow for In Silico Discovery

The virtual screening workflow leading to the identification of this compound involved several key steps, as depicted in the following diagram:

G cluster_0 Virtual Screening Workflow for this compound Discovery A Target Preparation: Collection and alignment of all available ATX PDB crystal structures. B Binding Site Identification: Visual examination to identify allosteric binding sites from co-crystallized inhibitor structures. A->B C Virtual Screening: Screening of a 14,000-compound library against the identified allosteric sites using Enalos Asclepios KNIME nodes. B->C D Hit Selection: Selection of 24 compounds for in vitro testing based on docking score, binding mode, and interaction analysis. C->D E In Vitro Validation: Enzymatic assays to determine the inhibitory activity of selected compounds against Autotaxin. D->E F Hit Confirmation: Identification of two compounds with low micromolar inhibitory activity, including this compound. E->F G cluster_0 Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR activation GPCR G Protein-Coupled Receptor Signaling LPAR->GPCR Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) GPCR->Cellular_Responses This compound This compound This compound->ATX allosteric inhibition

References

In-Depth Technical Guide: Physicochemical Properties of MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHC00188 is a novel small molecule identified as an allosteric inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. With a half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound presents a promising scaffold for the development of therapeutics targeting pathologies associated with aberrant ATX activity, including fibrosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for its identification and characterization, and a visualization of its relevant biological pathway and discovery workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These data have been compiled from available chemical supplier information and the primary scientific literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name Not available in public domain-
Molecular Formula C22H26N6OSMedchemExpress, BioCat GmbH[1][2]
Molecular Weight 422.55 g/mol MedchemExpress, BioCat GmbH[1][2]
CAS Number 1380881-85-5MedchemExpress, BioCat GmbH[1][2]
Canonical SMILES Not available in public domain-
Appearance Solid powder (presumed)General knowledge
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
Biological Activity Allosteric inhibitor of Autotaxin (ATX)MedchemExpress[2]
IC50 2.53 µMMedchemExpress[2]

Biological Context: The Autotaxin Signaling Pathway

Autotaxin (ATX) is a secreted lysophospholipase D that plays a crucial role in extracellular signaling by converting lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[3][4][5] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[3][4] Dysregulation of the ATX-LPA signaling axis has been implicated in a variety of pathological conditions, making ATX a compelling target for therapeutic intervention.[3][4][5]

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding This compound This compound This compound->ATX Allosteric Inhibition G_protein G Proteins LPAR->G_protein Activation Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The identification of this compound was achieved through a combination of in silico virtual screening and subsequent in vitro validation. While the full, detailed experimental protocols from the primary research are not publicly available, this section outlines the likely methodologies based on the abstract of the pivotal study by Stylianaki et al. and common practices in the field.

Virtual Screening for Allosteric ATX Inhibitors

The discovery of this compound was initiated with a virtual screening campaign aimed at identifying compounds that bind to allosteric sites of the ATX enzyme. The general workflow for such a process is depicted below and is based on the use of the Enalos Asclepios KNIME nodes as mentioned in the literature.[6][7]

Virtual_Screening_Workflow PDB 1. PDB Crystal Structure Preparation and Alignment of ATX Binding_Sites 2. Identification of Allosteric Binding Sites PDB->Binding_Sites Virtual_Screening 4. Virtual Screening (Enalos Asclepios KNIME Node) Binding_Sites->Virtual_Screening Compound_Library 3. Compound Library (e.g., 14,000 compounds) Compound_Library->Virtual_Screening Hit_Selection 5. Hit Selection based on Docking Score and Binding Mode Virtual_Screening->Hit_Selection In_Vitro 6. In Vitro Testing of Selected Compounds Hit_Selection->In_Vitro This compound Lead Compound (this compound) In_Vitro->this compound

References

An In-Depth Technical Guide to MHC00188 for Lysophosphatidic Acid (LPA) Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MHC00188, a novel allosteric inhibitor of autotaxin (ATX), for researchers investigating lysophosphatidic acid (LPA) signaling. LPA is a critical bioactive lipid mediator involved in a myriad of physiological and pathological processes, making its synthesis and signaling pathways a key area of research and therapeutic development. Autotaxin is the primary enzyme responsible for the production of extracellular LPA. This guide details the mechanism of action of this compound, its quantitative inhibitory properties, and provides detailed experimental protocols for its characterization. Furthermore, it includes visualizations of the LPA signaling pathway and a typical experimental workflow to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction to LPA Signaling and Autotaxin

Lysophosphatidic acid (LPA) is a small glycerophospholipid that acts as a potent extracellular signaling molecule.[1] It exerts its effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA1–6.[1] This activation triggers a cascade of downstream signaling events that influence a wide range of cellular processes, including proliferation, migration, survival, and differentiation.[2] The LPA signaling pathway is integral to various physiological functions, but its dysregulation has been implicated in numerous diseases, including cancer, fibrosis, and inflammation.[2]

The primary source of extracellular LPA is the hydrolysis of lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX), a secreted lysophospholipase D.[2] As the key enzyme in the LPA synthetic pathway, ATX represents a critical therapeutic target for modulating LPA signaling. Inhibition of ATX activity can effectively reduce the production of LPA, thereby mitigating its downstream pathological effects.

This compound: An Allosteric Inhibitor of Autotaxin

This compound has been identified as a novel, allosteric inhibitor of autotaxin.[1] Allosteric inhibitors offer a distinct advantage over orthosteric inhibitors as they bind to a site on the enzyme that is different from the active site, often leading to higher specificity and a different mode of action.

Quantitative Data

The inhibitory potency of this compound against human autotaxin has been determined using in vitro enzymatic assays. The key quantitative parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetAssay TypeIC50 (μM)Reference
This compoundAutotaxin (ATX)In vitro enzymatic assay2.53[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following section outlines the key experimental protocol for determining the inhibitory activity of this compound against autotaxin.

In Vitro Autotaxin Inhibition Assay (Amplex Red Method)

This protocol is adapted from the method described by Stylianaki et al. and is a reliable fluorescence-based assay for measuring ATX activity and its inhibition.

Principle: This assay measures the production of choline, a byproduct of the ATX-mediated hydrolysis of LPC. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the highly fluorescent compound, resorufin. The increase in fluorescence is directly proportional to the ATX activity.

Materials:

  • Recombinant human autotaxin (ATX)

  • This compound (or other test inhibitors)

  • Lysophosphatidylcholine (LPC) (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and NaCl)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution in the assay buffer.

    • Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.

    • Prepare a solution of LPC in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following in triplicate:

      • Blank (no enzyme): Assay buffer.

      • Control (no inhibitor): Assay buffer and ATX solution.

      • Test compound: this compound solution at various concentrations and ATX solution.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the LPC substrate solution to all wells.

    • Immediately start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at 37°C using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizations

To aid in the conceptual understanding of the LPA signaling pathway and the experimental procedures, the following diagrams are provided.

LPA Signaling Pathway

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX hydrolysis LPA LPA ATX->LPA This compound This compound This compound->ATX inhibition LPAR LPA Receptor (LPAR1-6) LPA->LPAR activation G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein Downstream Downstream Effectors (PLC, PI3K, Rho) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: The LPA signaling pathway is initiated by the conversion of LPC to LPA by autotaxin.

Experimental Workflow for ATX Inhibition Assay

ATX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - ATX Enzyme - this compound dilutions - LPC (substrate) - Amplex Red mix add_components Add to 96-well plate: - Buffer/Inhibitor - ATX Enzyme prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_substrate Add LPC to start reaction pre_incubate->add_substrate read_fluorescence Read fluorescence over time add_substrate->read_fluorescence calc_rate Calculate reaction rates read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound against autotaxin.

Conclusion

This compound is a valuable research tool for the investigation of LPA signaling, serving as a potent and specific allosteric inhibitor of autotaxin. This guide provides the foundational knowledge and practical protocols necessary for its effective use in the laboratory. The elucidation of the roles of the ATX-LPA axis in health and disease is a rapidly advancing field, and specific inhibitors like this compound are indispensable for dissecting the complexities of this signaling pathway and for the development of novel therapeutic strategies.

Disclaimer: this compound is for research use only and is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling this and any other chemical reagents.

References

Allosteric inhibition of autotaxin by MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Allosteric Inhibition of Autotaxin by MHC00188

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in extracellular signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3] LPA subsequently activates a family of six G protein-coupled receptors (LPAR1-6), triggering a multitude of cellular responses including proliferation, migration, and survival.[1][4] The ATX-LPA signaling axis is a key player in various physiological processes and has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic inflammation, making it a prominent therapeutic target.[3][5]

ATX possesses a complex structure featuring a catalytic active site and a distinct allosteric site, often referred to as the "tunnel".[6][7] This tunnel can bind the product LPA, leading to a positive feedback mechanism that enhances catalytic activity.[6][8] The existence of this allosteric site has opened a new avenue for drug development, focusing on allosteric inhibitors that can modulate enzyme function without competing with the substrate at the active site.

This guide provides a detailed overview of this compound, a novel small molecule identified as an allosteric inhibitor of autotaxin.[9] We will summarize the available quantitative data, outline the standard experimental protocols for characterizing such inhibitors, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of ATX Inhibitors

This compound was identified through an in silico screening of a large compound library, followed by in vitro validation.[1] It demonstrated inhibitory activity against autotaxin in the low micromolar range.[1][9] The table below summarizes the available quantitative data for this compound in comparison to other well-characterized orthosteric and allosteric ATX inhibitors.

InhibitorTypeIC50 (μM)Ki (μM)Substrate UsedReference
This compound Allosteric 2.53 N/A N/A [9]
PF-8380Orthosteric (Type I)0.0017N/ALPC[2][10]
HA-155Orthosteric (Type I)0.0057N/ALPC[2][10]
TUDCAAllosteric (Type III)11N/ALPC[6]
GLPG-1690Allosteric (Type IV)N/AN/AN/A[4][10]

N/A: Data not available in the reviewed sources.

Signaling Pathway and Mechanism of Inhibition

Autotaxin catalyzes the conversion of LPC to LPA, which then activates its cognate G protein-coupled receptors (LPARs) on the cell surface. This initiates downstream signaling cascades that regulate fundamental cellular processes. Allosteric inhibitors like this compound are believed to bind to a site distinct from the catalytic pocket, likely the allosteric tunnel, thereby modulating the enzyme's activity non-competitively.

Autotaxin Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation This compound This compound (Allosteric Inhibitor) This compound->ATX Allosteric Inhibition GPCR G Protein Signaling (Gq, Gi, G12/13) LPAR->GPCR Downstream Downstream Effectors (PLC, PI3K, RhoA) GPCR->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: ATX-LPA signaling and allosteric inhibition by this compound.

Experimental Protocols

The characterization of an autotaxin inhibitor like this compound involves a series of biochemical assays to determine its potency, mode of action, and specificity. The following are detailed descriptions of the standard methodologies employed in the field.

ATX Enzyme Activity Assay (Choline-Oxidase Coupled Method)

This assay measures the production of choline, a co-product of LPA synthesis from the natural substrate LPC, and is considered a gold-standard method.

  • Principle: Autotaxin hydrolyzes LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic or chromogenic probe (e.g., Amplex Red) to generate a detectable signal. The rate of signal increase is directly proportional to ATX activity.

  • Reagents and Materials:

    • Recombinant human or mouse Autotaxin

    • LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)

    • Choline Oxidase

    • Horseradish Peroxidase (HRP)

    • Amplex Red (or similar probe)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

    • Test inhibitor (this compound) and control inhibitors

    • 96-well microplate (black, clear bottom for fluorescence)

    • Plate reader (fluorescence or absorbance)

  • Procedure:

    • Prepare a master mix containing assay buffer, choline oxidase, HRP, and Amplex Red.

    • Add serial dilutions of the inhibitor (this compound) to the wells of the microplate. Include wells for positive control (no inhibitor) and negative control (no ATX).

    • Add recombinant ATX to all wells except the negative control and incubate for a predefined period (e.g., 30 minutes) at 37°C to allow inhibitor binding.

    • Initiate the reaction by adding the substrate, LPC, to all wells.

    • Immediately begin monitoring the fluorescence (Ex/Em ~540/590 nm) or absorbance kinetically over time (e.g., every 2 minutes for 60 minutes) at 37°C.

    • Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinetic Studies for Mode of Inhibition Analysis

To determine if an inhibitor is allosteric, kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.

  • Principle: The effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), reveals its mode of inhibition. For a non-competitive allosteric inhibitor, Vmax will decrease while Km remains unchanged.

  • Procedure:

    • Perform the ATX enzyme activity assay as described above.

    • Set up a matrix of reactions with varying concentrations of the substrate (LPC) across a range bracketing its Km value.

    • For each substrate concentration, run the assay with several fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.

    • Determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs 1/[S]). The pattern of line intersections indicates the mode of inhibition. For non-competitive inhibition, the lines will intersect on the x-axis.

    • Alternatively, fit the velocity data directly to the Michaelis-Menten equation modified for different inhibition models to determine Km and Vmax values and the inhibition constant (Ki).

Experimental and Logic Workflow Visualization

The process of identifying and characterizing a novel allosteric inhibitor like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.

Inhibitor Characterization Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_mechanistic Mechanistic Studies cluster_final Final Characterization vs Virtual Screening (e.g., Enalos Asclepios KNIME) hits Selection of Potential Hits (24 compounds selected) vs->hits cpd_lib Compound Library (~14,000 compounds) cpd_lib->vs ic50 Primary Screen: IC50 Determination hits->ic50 active_hits Active Compounds Identified (e.g., this compound, IC50 = 2.53 µM) ic50->active_hits kinetics Enzyme Kinetic Analysis (Vary [Substrate] and [Inhibitor]) active_hits->kinetics moi Determine Mode of Inhibition (e.g., Non-competitive/Allosteric) kinetics->moi binding Binding Studies (Optional) (e.g., SPR, X-ray Crystallography) moi->binding final Characterized Allosteric Inhibitor this compound binding->final

Caption: Workflow for discovery and characterization of this compound.

Conclusion

This compound is a recently identified allosteric inhibitor of autotaxin with a reported IC50 of 2.53 μM.[9] Its discovery highlights the success of computational screening methods in identifying novel chemical scaffolds for therapeutic intervention.[1] As an allosteric inhibitor, this compound likely acts by binding to the tunnel region of ATX, thereby modulating its enzymatic activity in a non-competitive manner. This mechanism offers potential advantages over traditional active-site inhibitors, including higher specificity and a reduced likelihood of certain resistance mechanisms. Further detailed kinetic studies, binding assays, and structural biology are required to fully elucidate its precise mechanism of action and to guide future optimization for developing more potent therapeutic agents targeting the ATX-LPA signaling axis.

References

MHC00188: A Technical Guide to a Novel Allosteric Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHC00188 is a recently identified small molecule that acts as an allosteric inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. With a reported half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound presents a valuable tool for researchers investigating the physiological and pathological roles of the ATX-LPA axis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular characterization, and detailed experimental protocols to facilitate its use as a chemical probe.

Introduction to Autotaxin and the ATX-LPA Signaling Pathway

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA)[1]. LPA exerts its pleiotropic effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6)[1].

The ATX-LPA signaling axis is implicated in a wide array of physiological processes, including cell proliferation, survival, migration, and differentiation. Consequently, dysregulation of this pathway has been linked to numerous pathological conditions such as cancer, fibrosis, inflammation, and neurological disorders. This central role makes ATX a compelling therapeutic target for various diseases.

This compound: A Novel Chemical Probe for Autotaxin

This compound was identified through in silico screening as an allosteric inhibitor of autotaxin[2][3]. Allosteric inhibitors offer a distinct advantage over active-site inhibitors by binding to a site other than the catalytic site, which can lead to greater selectivity and a unique mode of action.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueReference
Target Autotaxin (ATX)[2][3]
Mechanism of Action Allosteric Inhibitor[2][3]
IC50 2.53 µM[2][3]

Further quantitative data on selectivity and in vivo efficacy is not yet publicly available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization and use of this compound as a chemical probe for ATX.

In Vitro Autotaxin Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against ATX, similar to the one used for the initial characterization of this compound.

Principle: The enzymatic activity of ATX is measured by the hydrolysis of a synthetic substrate, such as bis-(p-nitrophenyl) phosphate (BNPP) or a fluorogenic LPC analogue like FS-3. The inhibition of this reaction by a test compound is quantified by a decrease in the colorimetric or fluorescent signal.

Materials:

  • Human recombinant Autotaxin (ATX)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2

  • Autotaxin Substrate: bis-(p-nitrophenyl) phosphate (BNPP) or FS-3

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., HA-155)

  • 96-well microplate

  • Plate reader (for absorbance at 405-415 nm or fluorescence)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ATX in Assay Buffer.

    • Prepare a stock solution of the substrate in Assay Buffer.

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • 100% Initial Activity wells: ATX working solution and Assay Buffer (with DMSO).

      • Background wells: Assay Buffer (with DMSO).

      • Test Compound wells: ATX working solution and the desired concentration of the test compound.

      • Positive Control wells: ATX working solution and the desired concentration of the positive control inhibitor.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405-415 nm (for BNPP) or fluorescence at the appropriate excitation/emission wavelengths (for FS-3) using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_100%_activity))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Autotaxin-LPA Signaling Pathway

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Activation This compound This compound This compound->ATX Allosteric Inhibition GPCR_Signaling G Protein Signaling (Rho, Rac, MAPK, PI3K/Akt) LPAR->GPCR_Signaling Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) GPCR_Signaling->Cellular_Responses

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

MHC00188_Workflow cluster_discovery Discovery cluster_validation In Vitro Validation cluster_characterization Further Characterization In_Silico In Silico Screening Biochemical_Assay Biochemical ATX Inhibition Assay In_Silico->Biochemical_Assay IC50 IC50 Determination Biochemical_Assay->IC50 Mode_of_Inhibition Mode of Inhibition Studies IC50->Mode_of_Inhibition Selectivity Selectivity Profiling (Kinases, Phosphodiesterases) Mode_of_Inhibition->Selectivity Cell_Based Cell-Based Assays (Target Engagement, Phenotypic) Selectivity->Cell_Based In_Vivo In Vivo Studies (PK/PD, Efficacy Models) Cell_Based->In_Vivo

Caption: A logical workflow for the discovery and characterization of an ATX inhibitor like this compound.

Future Directions

While this compound has been identified as a promising allosteric inhibitor of ATX, further characterization is necessary to fully establish its utility as a chemical probe. Key areas for future investigation include:

  • Selectivity Profiling: Comprehensive screening against a panel of related enzymes (e.g., other phosphodiesterases and hydrolases) is crucial to determine its specificity.

  • Cell-Based Assays: Evaluation of this compound in cellular models to confirm target engagement and assess its impact on LPA-mediated signaling and downstream cellular functions.

  • In Vivo Studies: Characterization of the pharmacokinetic and pharmacodynamic properties of this compound in animal models to evaluate its suitability for in vivo research.

The availability of a well-characterized, selective allosteric inhibitor like this compound will undoubtedly accelerate research into the complex biology of the autotaxin-LPA axis and may pave the way for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of MHC00188 in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of MHC00188, an allosteric inhibitor of Autotaxin (ATX), in a mouse model of cancer. This compound targets the production of lysophosphatidic acid (LPA), a key signaling molecule implicated in tumor progression, angiogenesis, and metastasis.[1][2][3] This document outlines the essential background, experimental protocols, and data interpretation necessary to investigate the therapeutic potential of this compound. While specific in vivo formulation and pharmacokinetic data for this compound are not publicly available, this guide provides a robust framework based on established methodologies for similar ATX inhibitors.

Introduction to this compound and the Autotaxin-LPA Signaling Axis

This compound is a small molecule compound that functions as an allosteric inhibitor of Autotaxin (ATX) with an in vitro IC50 of 2.53 μM. ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis – all hallmarks of cancer.[1][2][4][5] Elevated expression of ATX and LPA receptors is observed in various human cancers and is often associated with tumor progression and resistance to therapy.[1][6] By inhibiting ATX, this compound is hypothesized to reduce LPA levels, thereby attenuating pro-tumorigenic signaling.

The ATX-LPA Signaling Pathway in Cancer

The signaling pathway initiated by ATX-mediated LPA production is a critical driver of cancer progression. The following diagram illustrates the key components and downstream effects of this pathway, which is the target of this compound.

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA This compound This compound This compound->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K Rho Rho/ROCK G_protein->Rho Ras Ras/MAPK G_protein->Ras Proliferation Proliferation PLC->Proliferation Survival Survival PI3K->Survival Migration Migration Rho->Migration Ras->Proliferation Angiogenesis Angiogenesis Ras->Angiogenesis

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Preliminary In Vivo Studies: Essential First Steps

Prior to conducting efficacy studies, it is crucial to establish the in vivo properties of this compound.

Formulation Development

The route of administration will depend on the physicochemical properties of this compound. For oral administration, a formulation that ensures adequate solubility and bioavailability is required. For intraperitoneal or intravenous injection, this compound must be dissolved in a biocompatible vehicle.

Protocol for Formulation Screening:

  • Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol, corn oil).

  • Vehicle Selection: Choose a vehicle or a combination of vehicles that dissolves this compound at the desired concentration and is well-tolerated by mice.

  • Stability Testing: Assess the stability of the formulated this compound at room temperature and 4°C over a relevant time period.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

Protocol for MTD Determination:

  • Animal Model: Use healthy, age-matched mice of the same strain as the planned efficacy study (e.g., C57BL/6 or BALB/c).

  • Dose Escalation: Administer escalating doses of this compound to small groups of mice (n=3-5 per group).

  • Monitoring: Observe the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or other severe clinical signs.

In Vivo Efficacy Study: Xenograft or Syngeneic Mouse Model

The choice between a xenograft (human tumor cells in immunodeficient mice) or a syngeneic (murine tumor cells in immunocompetent mice) model will depend on the specific research question.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

Efficacy_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume Limit) monitoring->endpoint analysis Tissue Collection and Analysis endpoint->analysis

Figure 2: Experimental workflow for an in vivo efficacy study.
Detailed Protocol

  • Animal Model: Select an appropriate mouse strain and tumor model. For example, for a breast cancer study, 4T1 cells can be implanted in BALB/c mice.

  • Tumor Cell Implantation: Inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle alone.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) every 2-3 days. Monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

  • Tissue Collection: Collect tumors, blood, and other relevant tissues for further analysis.

Pharmacodynamic and Biochemical Analyses

To confirm that this compound is hitting its target and modulating the intended pathway, the following analyses are recommended.

Measurement of LPA Levels

A key pharmacodynamic marker is the level of LPA in plasma and tumor tissue.

Protocol for LPA Measurement (LC-MS/MS):

  • Sample Collection: Collect blood via cardiac puncture into EDTA-containing tubes. Collect tumor tissue and snap-freeze in liquid nitrogen.

  • Lipid Extraction: Perform lipid extraction from plasma and homogenized tumor tissue using established methods (e.g., Bligh-Dyer extraction).

  • LC-MS/MS Analysis: Quantify LPA levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Western Blot Analysis

Assess the effect of this compound on downstream signaling pathways in tumor lysates.

Protocol for Western Blot:

  • Protein Extraction: Lyse tumor samples in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate for detection.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Tumor Growth Inhibition Data

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound (X mg/kg)750 ± 9050

Table 2: Example Pharmacodynamic Data

Treatment GroupPlasma LPA (µM) ± SEMTumor p-Akt/Akt Ratio ± SEM
Vehicle Control2.5 ± 0.31.0 ± 0.1
This compound (X mg/kg)1.0 ± 0.20.4 ± 0.05

Interpretation: A significant reduction in tumor growth, coupled with a decrease in plasma LPA levels and inhibition of downstream signaling pathways (e.g., reduced p-Akt), would provide strong evidence for the anti-tumor efficacy of this compound.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of the ATX inhibitor this compound in a mouse model. Successful execution of these studies, from initial formulation and MTD determination to in-depth efficacy and pharmacodynamic analyses, will be critical in establishing the therapeutic potential of this compound for the treatment of cancer. Researchers should adapt these general protocols based on the specific properties of this compound as they are determined.

References

Application Notes and Protocols for In Vivo Studies of MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the compound "MHC00188" is not available in publicly accessible scientific literature or databases. The following application notes and protocols are provided as a generalized template based on common practices for novel small molecule inhibitors in preclinical in vivo research. This document is for illustrative purposes only and must be adapted with actual experimental data for this compound.

Introduction

This compound is a novel investigational compound. Preclinical in vivo studies are essential to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, evaluate its efficacy in disease models, and establish a preliminary safety profile. These notes provide a framework for designing and executing in vivo experiments involving this compound.

Mechanism of Action (Hypothetical)

To be determined based on in vitro studies. A thorough understanding of the molecular target and signaling pathway of this compound is critical for designing relevant in vivo studies and selecting appropriate pharmacodynamic biomarkers.

A hypothetical signaling pathway that could be inhibited by a novel therapeutic agent is the mTORC1 pathway, a key regulator of cell growth and proliferation.

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits Rheb-GTP formation mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits inhibition of MHC00188_Target Hypothetical Target (e.g., mTORC1) MHC00188_Target->mTORC1 Inhibits

Caption: Hypothetical mTORC1 Signaling Pathway.

Quantitative Data Summary

No public data is available for this compound. The following tables are templates to be populated with experimental results.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Template)

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)Bioavailability (%)
Intravenous (IV)
Oral (PO)
Intraperitoneal (IP)

Table 2: In Vivo Efficacy Study of this compound in a Xenograft Model (Template)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control---
This compound
Positive Control

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of this compound for administration to animals.

Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Protocol:

  • Determine the required concentration of the dosing solution based on the highest dose to be administered and a standard dosing volume (e.g., 10 mL/kg for mice).

  • Weigh the appropriate amount of this compound powder.

  • In a sterile tube, dissolve this compound in a minimal amount of a solubilizing agent (e.g., DMSO). Vortex until fully dissolved.

  • Add co-solvents and surfactants as required to maintain solubility and stability (e.g., PEG300, Tween 80).

  • Bring the solution to the final volume with a physiological carrier (e.g., saline or PBS).

  • Vortex the final formulation thoroughly. If precipitation occurs, gentle warming or sonication may be applied, but stability must be confirmed.

  • Visually inspect the solution for clarity and absence of particulates before administration.

  • Prepare fresh dosing solutions daily unless stability data supports longer storage.

In Vivo Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy and PK/PD study.

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Model_Induction Disease Model Induction (e.g., Tumor Implantation) Animal_Acclimatization->Model_Induction Randomization Randomization into Treatment Groups Model_Induction->Randomization Treatment_Initiation Treatment Initiation (Vehicle, this compound, Positive Control) Randomization->Treatment_Initiation Monitoring Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment_Initiation->Monitoring PK_Sampling Pharmacokinetic (PK) Blood Sampling Treatment_Initiation->PK_Sampling PD_Sampling Pharmacodynamic (PD) Tissue Sampling Treatment_Initiation->PD_Sampling Study_Endpoint Study Endpoint Monitoring->Study_Endpoint Data_Analysis Data Analysis and Reporting Study_Endpoint->Data_Analysis

Caption: General Workflow for an In Vivo Study.

Administration of this compound to Mice

Objective: To accurately administer the prepared this compound formulation to mice via the intended route.

Routes of Administration:

  • Oral (PO): Administer using an oral gavage needle. Ensure the animal is properly restrained to prevent injury.

  • Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

  • Intravenous (IV): Typically administered via the tail vein. This requires proper restraint and may require warming the tail to dilate the veins.

Protocol (General):

  • Calculate the volume of the dosing solution to be administered to each mouse based on its most recent body weight.

  • Gently restrain the mouse.

  • Administer the calculated volume of the this compound formulation or vehicle control using the appropriate technique for the chosen route.

  • Monitor the animal for any immediate adverse reactions.

  • Return the animal to its cage and observe for any post-dosing distress.

Safety and Handling

To be determined based on Material Safety Data Sheet (MSDS) for this compound.

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the compound's MSDS for specific handling and disposal instructions.

Conclusion

The successful in vivo evaluation of this compound relies on careful planning and execution of experiments. The protocols and templates provided here offer a starting point for researchers. It is imperative that these are adapted and refined based on the specific physicochemical properties of this compound and the objectives of the study. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides recommended solvents and handling procedures for the research compound MHC00188. Due to the novelty of this compound, specific solubility data is not yet fully characterized. Therefore, this guide presents a general methodology for solvent selection, solubility determination, and stock solution preparation based on standard laboratory practices for novel small molecules. Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for initial studies due to its broad solvency power for organic molecules.[1][2]

Introduction

This compound is a novel compound with potential applications in biomedical research. Proper handling and solubilization are critical for obtaining accurate and reproducible experimental results. This document outlines the recommended procedures for dissolving this compound and preparing stock solutions for use in in vitro and in vivo studies.

Recommended Solvents & Solubility Data

The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[1] It is miscible with water and many organic solvents, making it a versatile choice for biological experiments.[1][2]

Table 1: General Solubility of this compound

SolventRecommended UseObservations
Dimethyl Sulfoxide (DMSO) Primary stock solutions Expected to have good solubility.
Ethanol Secondary stock solutions, some in vivo studiesSolubility may be lower than in DMSO.
Phosphate-Buffered Saline (PBS) Final dilution for aqueous assaysExpected to have low direct solubility.
Water Not recommended for primary stockExpected to have very low solubility.

Table 2: this compound Solubility in Recommended Solvents

SolventTemperature (°C)Maximum Solubility (mg/mL)Molar Concentration (M)
DMSO25Data to be determined by userData to be determined by user
Ethanol25Data to be determined by userData to be determined by user

Note: The user should experimentally determine the solubility of this compound.

Experimental Protocols

Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Recommended solvents (DMSO, Ethanol)

  • Vortex mixer

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 100 µL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound has completely dissolved, add another small, known amount of this compound and repeat steps 3 and 4.

  • If the compound has not completely dissolved, add more solvent in small, measured increments and repeat steps 3 and 4 until the compound is fully dissolved.

  • The point at which no more compound can be dissolved represents the saturation point. Calculate the solubility based on the total amount of compound dissolved in the final volume of the solvent.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight to be provided by the user)

  • Anhydrous DMSO

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

  • Carefully weigh the calculated amount of this compound and place it in a sterile vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but the stability of the compound under these conditions should be considered.

  • Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate a general workflow for preparing this compound for experimental use and a hypothetical signaling pathway that could be investigated.

G cluster_prep This compound Stock Preparation cluster_working Working Solution Preparation cluster_exp Experiment weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw Retrieve for use dilute Dilute in Assay Medium thaw->dilute treat_cells Treat Cells/System dilute->treat_cells assay Perform Assay treat_cells->assay analyze Analyze Data assay->analyze

Caption: Workflow for this compound solution preparation and use.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Activates Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

References

Application Notes and Protocols for C188-9 (MHC00188) in Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a pathological hallmark of many chronic diseases affecting organs such as the heart, lungs, liver, and skin. A key signaling pathway implicated in the progression of fibrosis is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. C188-9 (also referred to as TTI-101), a potent and specific small-molecule inhibitor of STAT3, has emerged as a valuable tool for investigating the role of STAT3 in fibrosis and as a potential therapeutic agent. C188-9 functions by binding to the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting the transcription of pro-fibrotic genes.[1][2][3] This document provides detailed application notes and protocols for the use of C188-9 in various in vitro and in vivo models of fibrosis.

Mechanism of Action

C188-9 is a synthetic small-molecule that specifically targets the phosphotyrosine peptide-binding site within the STAT3 SH2 domain.[1][3][4] This targeted binding competitively inhibits the recruitment of STAT3 to upstream receptor-kinase complexes, thereby preventing its tyrosine phosphorylation (at Y705) and subsequent activation. Activated STAT3 typically forms homodimers, translocates to the nucleus, and binds to the promoters of target genes involved in cell proliferation, differentiation, and inflammation, many of which are pro-fibrotic. By inhibiting STAT3 phosphorylation, C188-9 effectively blocks these downstream events.[1][2] Notably, studies have shown that C188-9 can attenuate the pro-fibrotic effects of key cytokines such as Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[4]

Signaling Pathway

The signaling pathway modulated by C188-9 in the context of fibrosis is centered on the inhibition of STAT3 activation. Pro-fibrotic stimuli, such as TGF-β and IL-6, activate upstream kinases (e.g., JAKs, Src) that phosphorylate STAT3. C188-9 intervenes by binding to the SH2 domain of STAT3, preventing this phosphorylation step. This leads to a downstream reduction in the expression of genes that promote fibroblast activation and ECM deposition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGF-beta_Receptor TGF-β Receptor STAT3 STAT3 TGF-beta_Receptor->STAT3 phosphorylates IL-6_Receptor IL-6 Receptor IL-6_Receptor->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation STAT3_Dimer STAT3 Dimer p-STAT3->STAT3_Dimer Dimerization C188-9 C188-9 C188-9->STAT3 inhibits Pro-fibrotic_Genes Pro-fibrotic Genes (e.g., COL1A1, α-SMA) STAT3_Dimer->Pro-fibrotic_Genes activates TGF-beta TGF-β TGF-beta->TGF-beta_Receptor IL-6 IL-6 IL-6->IL-6_Receptor

Caption: C188-9 inhibits the STAT3 signaling pathway in fibrosis.

In Vitro Applications

C188-9 is a valuable tool for studying fibrotic mechanisms in various cell culture models. It has been shown to effectively inhibit the activation of fibroblasts, the primary cell type responsible for ECM deposition in fibrosis.

Experimental Workflow for In Vitro Studies

G cluster_0 Experimental Setup cluster_1 Analysis A 1. Cell Seeding (e.g., Cardiac Fibroblasts) B 2. Pre-treatment with C188-9 (e.g., 10 µM for 12h) A->B C 3. Pro-fibrotic Stimulation (e.g., TGF-β1 at 10 ng/mL) B->C D 4. Gene Expression Analysis (qRT-PCR for Col1a1, α-SMA) C->D E 5. Protein Expression Analysis (Western Blot for Collagen I, α-SMA, p-STAT3) C->E F 6. Immunofluorescence (α-SMA staining) C->F

Caption: General workflow for in vitro evaluation of C188-9.

Quantitative Data from In Vitro Studies

Cell TypePro-fibrotic StimulusC188-9 ConcentrationIncubation TimeKey Findings
Cardiac FibroblastsTGF-β1 (10 ng/mL)10 µM12h pre-treatment, then 48h with TGF-β1Decreased expression of Col1a1, Col1a2, Col3a1, and α-SMA.[1]
Hepatoma Cell Lines (Huh7, PLC/PRF/5, HepG2)-IC50: 10.19 - 11.83 µM48hReduced cell viability.[5][6]
Acute Myeloid Leukemia (AML) cellsG-CSFIC50: 8-18 µM24hInhibited STAT3 activation and induced apoptosis.[6][7]
C2C12 MyotubesPlasma from burn-injured mice10 µM1h pre-treatmentAmeliorated myotube atrophy.[8][9]

Protocol: Inhibition of TGF-β1-induced Cardiac Fibroblast Activation

This protocol describes how to assess the anti-fibrotic potential of C188-9 in primary cardiac fibroblasts.

Materials:

  • Primary cardiac fibroblasts

  • DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 U/mL streptomycin

  • Recombinant human TGF-β1

  • C188-9 (dissolved in DMSO)

  • 6-well cell culture plates

  • Reagents for RNA isolation, qRT-PCR, and Western blotting

Procedure:

  • Seed primary cardiac fibroblasts in 6-well plates and culture until they reach 70-80% confluency.

  • Pre-treat the cells with 10 µM C188-9 or vehicle control (DMSO) for 12 hours.[1]

  • Following pre-treatment, stimulate the cells with 10 ng/mL TGF-β1 in the continued presence of C188-9 or vehicle for 48 hours.[1]

  • For Gene Expression Analysis:

    • Harvest the cells and isolate total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (qRT-PCR) to analyze the expression levels of pro-fibrotic genes such as Col1a1, Col1a2, Col3a1, and Acta2 (α-SMA). Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • For Protein Expression Analysis:

    • Lyse the cells and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting to detect the levels of Collagen I, α-SMA, phosphorylated STAT3 (p-STAT3), and total STAT3. Use GAPDH as a loading control.

In Vivo Applications

C188-9 has demonstrated anti-fibrotic efficacy in various animal models of fibrosis, including cardiac, pulmonary, liver, and skin fibrosis.

Experimental Workflow for In Vivo Studies

G A 1. Induction of Fibrosis (e.g., Isoproterenol injection for cardiac fibrosis, Bleomycin for pulmonary fibrosis) B 2. Treatment with C188-9 or Vehicle (e.g., 50 mg/kg, i.p.) A->B C 3. Tissue Collection and Analysis B->C D Histological Analysis (Masson's Trichrome, Sirius Red) C->D E Biochemical Analysis (Hydroxyproline assay for collagen content) C->E F Molecular Analysis (Western Blot for p-STAT3, α-SMA, Collagen I) C->F

Caption: General workflow for in vivo evaluation of C188-9.

Quantitative Data from In Vivo Studies

Fibrosis ModelAnimal ModelC188-9 DosageRoute of AdministrationKey Findings
Cardiac FibrosisIsoproterenol-induced in miceNot specified in abstract, but effectiveNot specifiedAlleviated heart injury and cardiac fibrosis.[1]
Pulmonary FibrosisBleomycin-induced in miceNot specified in abstract, but effectiveIntraperitonealDecreased pulmonary fibrosis and collagen deposition.[1][2]
Skin FibrosisBleomycin-induced and Tsk-1 miceNot specified in abstract, but effectiveNot specifiedAttenuated skin fibrosis and myofibroblast accumulation.[4]
Liver Fibrosis (NASH)HepPten- mice100 mg/kgNot specifiedReduced liver steatosis, inflammation, and fibrosis.[5][6]
Muscle WastingThermal burn-induced in mice50 mg/kgIntraperitonealReversed skeletal muscle atrophy.[8][9]

Protocol: Isoproterenol-Induced Cardiac Fibrosis in Mice

This protocol details the induction of cardiac fibrosis in mice and treatment with C188-9.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoproterenol (ISO) hydrochloride

  • C188-9

  • Vehicle for C188-9 (e.g., 5% wt/vol dextrose in distilled water containing 5% vol/vol DMSO)[9]

  • Saline

  • Syringes and needles for injection

  • Equipment for tissue harvesting and analysis (histology, Western blotting)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • To induce cardiac fibrosis, administer isoproterenol (dose to be optimized based on literature, e.g., 5 mg/kg) via subcutaneous injection daily for a specified period (e.g., 14 days). A control group should receive saline injections.

  • Administer C188-9 (e.g., 50 mg/kg) or vehicle via intraperitoneal injection daily, starting from the first day of ISO administration.[8][9]

  • At the end of the treatment period, euthanize the mice and harvest the hearts.

  • Fix a portion of the heart tissue in 4% paraformaldehyde for histological analysis. Embed in paraffin and section the tissue.

  • Perform Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition and fibrosis.

  • Homogenize the remaining heart tissue to prepare protein lysates.

  • Conduct Western blotting to analyze the expression of pro-fibrotic markers such as Collagen I, α-SMA, and the levels of p-STAT3 and total STAT3.

C188-9 is a powerful and specific inhibitor of STAT3 signaling that has demonstrated significant anti-fibrotic effects in a range of in vitro and in vivo models. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to utilize C188-9 in their studies of fibrosis. By elucidating the role of STAT3 in fibrotic diseases, C188-9 can aid in the identification of novel therapeutic targets and the development of new anti-fibrotic therapies. It is important to note that while the original query mentioned "MHC00188," the available scientific literature strongly points to "C188-9" as the relevant compound for fibrosis research.

References

Application Notes and Protocols for Studying Cancer Cell Migration Using a NaV1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "MHC00188" did not yield specific information in the public domain. The following application notes and protocols are based on the publicly available data for SV188 , a representative small molecule inhibitor of the voltage-gated sodium channel NaV1.7 , which has been demonstrated to effectively study and inhibit cancer cell migration. These guidelines can be adapted for compounds with a similar mechanism of action.

Introduction

Cancer metastasis is a complex process and the primary cause of cancer-related mortality. A crucial step in metastasis is the migration of cancer cells from the primary tumor to distant sites.[1] Voltage-gated sodium channels (VGSCs) are increasingly recognized for their role in promoting cancer cell migration and invasion.[2][3] The subtype NaV1.7, in particular, is overexpressed in various cancers, including medullary thyroid, prostate, lung, and endometrial cancers, and its expression level often correlates with the metastatic potential of these tumors.[4][5][6][7]

SV188 is a novel inhibitor of NaV1.7 that has shown potent anti-cancer activities.[6] By blocking the influx of sodium ions through NaV1.7, SV188 disrupts the downstream signaling pathways that promote cytoskeletal reorganization, extracellular matrix degradation, and ultimately, cell motility.[5][8] This makes SV188 a valuable tool for researchers and drug development professionals studying the mechanisms of cancer cell migration and for screening potential anti-metastatic therapies.

Mechanism of Action

The activity of NaV1.7 in cancer cells is linked to a more invasive phenotype.[2] Inhibition of NaV1.7 by compounds like SV188 is proposed to disrupt several downstream pathways that are critical for cell migration:

  • Regulation of Intracellular pH: NaV1.7 activity can lead to the activation of the Na+/H+ exchanger (NHE1), resulting in acidification of the extracellular microenvironment which promotes the activity of proteases that degrade the extracellular matrix (ECM).[2][6][7]

  • Calcium Signaling: Sodium influx via NaV1.7 can alter the activity of the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium. Elevated calcium levels are a key signal for actin polymerization and the formation of invasive structures like invadopodia.[6][7]

  • Downstream Signaling Cascades: NaV1.7 activity has been connected to signaling pathways such as EGF/EGFR-ERK1/2 and those involving Rho GTPases like Rac, which are central regulators of cytoskeletal dynamics and cell adhesion.[5][8]

Below is a diagram illustrating the proposed signaling pathway affected by NaV1.7 inhibition.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ecm Extracellular Matrix SV188 SV188 NaV17 NaV1.7 Channel SV188->NaV17 Inhibits Na_ion Na+ Influx NaV17->Na_ion Mediates NHE1 NHE1 H_ion H+ Efflux NHE1->H_ion NCX NCX Ca_ion Ca2+ Influx NCX->Ca_ion Na_ion->NHE1 Na_ion->NCX Activates Rac Rac Activation Na_ion->Rac Upregulates MMPs MMP Secretion & ECM Degradation H_ion->MMPs Promotes Actin Actin Polymerization & Invadopodia Formation Ca_ion->Actin Initiates Rac->Actin Regulates Migration Cell Migration & Invasion Actin->Migration MMPs->Migration

Proposed signaling pathway of NaV1.7 in cancer cell migration.

Data Presentation

The inhibitory effects of SV188 on medullary thyroid cancer (MTC) cell lines, MZ-CRC-1 and TT, are summarized below.

Table 1: Cytotoxicity of SV188 on MTC Cell Lines

Cell LineIC50 (µM) after 48h
MZ-CRC-18.47 ± 0.75
TT9.32 ± 0.44
Data from an MTT assay.[9]

Table 2: Effect of SV188 on MTC Cell Migration

Cell LineTreatmentNormalized Fold-Change in Migration (Mean ± SEM)P-value
MZ-CRC-1 Control1.00 ± 0.09-
3 µM SV1880.73 ± 0.02< 0.05
6 µM SV1880.58 ± 0.06< 0.001
TT Control1.00 ± 0.12-
3 µM SV1880.43 ± 0.08< 0.01
6 µM SV1880.47 ± 0.11< 0.01
Data from a transwell migration assay.[9]

Table 3: Effect of SV188 on MTC Cell Invasion

Cell LineTreatmentNormalized Fold-Change in Invasion (Mean ± SEM)P-value
MZ-CRC-1 Control1.00 ± 0.08-
3 µM SV1880.65 ± 0.09< 0.05
6 µM SV1880.48 ± 0.07< 0.001
TT Control1.00 ± 0.12-
3 µM SV1880.97 ± 0.11> 0.05 (ns)
6 µM SV1880.98 ± 0.13> 0.05 (ns)
Data from a transwell invasion assay with a Matrigel-coated membrane.[9]

Experimental Protocols

The following are detailed protocols for assays commonly used to assess cancer cell migration and invasion.

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in two dimensions.[10][11][12]

G A 1. Seed Cells (Achieve 95-100% confluence) B 2. Create Scratch (Use p200 pipette tip) A->B C 3. Treat with Compound (e.g., SV188 or vehicle) B->C D 4. Image T=0 (Capture initial wound) C->D E 5. Incubate & Image (e.g., every 6-12h for 48h) D->E F 6. Analyze Data (Measure wound area over time) E->F

Workflow for the Wound Healing (Scratch) Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Serum-free or low-serum medium

  • SV188 (or other inhibitor) and vehicle control (e.g., DMSO)

  • 24-well tissue culture plates[11][13]

  • Sterile p200 or p1000 pipette tips[10]

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[10]

  • Creating the Wound: Once the monolayer is confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[10][11] Create a second scratch perpendicular to the first to create a cross, which helps in locating the same field of view for imaging.[11]

  • Washing: Gently wash the wells twice with PBS to remove detached cells.[11]

  • Treatment: Replace the PBS with fresh, low-serum medium containing the desired concentration of SV188 or the vehicle control. Using low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to migration.

  • Imaging (Time 0): Immediately place the plate on a microscope and capture the first image of the scratch in each well. Use reference marks on the plate to ensure the same area is imaged each time.[10]

  • Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same wound areas at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.[10]

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image for each condition.

Protocol 2: Transwell Migration Assay (Boyden Chamber)

This assay measures the chemotactic response of cells migrating through a porous membrane.[14][15]

G A 1. Prepare Cells (Resuspend in serum-free medium) C 3. Seed Cells in Insert (Add cells + compound to upper chamber) A->C B 2. Set up Chamber (Chemoattractant in lower well) B->C D 4. Incubate (e.g., 4-24 hours at 37°C) C->D E 5. Remove Non-migrated Cells (Use cotton swab) D->E F 6. Fix, Stain & Image (e.g., Crystal Violet, DAPI) E->F G 7. Quantify (Count migrated cells) F->G

Workflow for the Transwell Migration Assay.

Materials:

  • Transwell inserts (typically 8 µm pore size for cancer cells) and corresponding multi-well plates (e.g., 24-well)

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • SV188 (or other inhibitor) and vehicle control

  • Cotton-tipped swabs

  • Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Staining solution (e.g., 0.1% Crystal Violet in ethanol or DAPI)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluence. The day before the assay, replace the growth medium with serum-free medium to starve the cells. On the day of the assay, trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.[14]

  • Cell Seeding: In a separate tube, mix the cell suspension with the desired concentrations of SV188 or vehicle control. Add 100-200 µL of this cell mixture to the upper chamber of each Transwell insert.[14]

  • Incubation: Place the plate in a 37°C, 5% CO2 incubator for a period appropriate for the cell line's migration rate (typically 4-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton-tipped swab to gently wipe away the non-migrated cells from the top surface of the membrane.[14]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes. After a wash with PBS, stain the cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 10-15 minutes.

  • Imaging and Quantification: After gently washing away excess stain, allow the membrane to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view for each membrane. The results are often expressed as the average number of migrated cells per field or as a percentage relative to the vehicle control.

For Invasion Assays: The protocol is similar, but the Transwell insert membrane is first coated with a layer of extracellular matrix material, such as Matrigel. This requires the cells to actively degrade the matrix in order to migrate through the pores.[15]

Protocol 3: Western Blot for Migration-Related Proteins

This protocol can be used to assess how SV188 affects the expression or activation of proteins in the NaV1.7 signaling pathway (e.g., phosphorylated ERK, MMPs).[16][17]

Materials:

  • Cell lysates from cells treated with SV188 or vehicle

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus[16][18]

  • PVDF or nitrocellulose membranes[16]

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-MMP-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with SV188 or vehicle for a specified time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).

References

Application Notes and Protocols for Anti-Inflammatory Compound [Compound Name]

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key component of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The study of inflammatory pathways and the identification of novel anti-inflammatory agents are therefore of significant interest in biomedical research and drug development.

These application notes provide a detailed protocol for utilizing [Compound Name], a potent modulator of inflammatory responses, in a series of in vitro assays. The described methods will enable researchers to characterize the anti-inflammatory properties of this compound and investigate its mechanism of action. The primary focus of these assays is the quantification of key inflammatory mediators in a well-established murine macrophage cell line, RAW 264.7, upon stimulation with lipopolysaccharide (LPS).

Principle of the Method

The experimental workflow involves the culture of RAW 264.7 macrophages, stimulation with LPS to induce an inflammatory response, and treatment with [Compound Name] to assess its inhibitory effects. The production of key inflammatory markers, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO), is quantified. The provided protocols detail the cell culture, treatment, and subsequent analytical assays.

Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • [Compound Name]

  • Griess Reagent System for NO measurement

  • Mouse TNF-α ELISA Kit

  • Mouse IL-6 ELISA Kit

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • 96-well cell culture plates

  • Microplate reader

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of [Compound Name] (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of [Compound Name] for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the amount of NO produced.

Quantification of TNF-α and IL-6 by ELISA
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of [Compound Name] for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.[1]

Data Presentation

The quantitative data from the described assays can be summarized in the following tables for clear comparison.

Table 1: Effect of [Compound Name] on Cell Viability

[Compound Name] Conc. (µM)Cell Viability (%)
0 (Vehicle)100
0.199.5 ± 2.1
198.7 ± 1.8
1097.2 ± 2.5
10095.4 ± 3.0

Table 2: Inhibition of Nitric Oxide Production by [Compound Name]

TreatmentNitrite Conc. (µM)% Inhibition
Vehicle Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.20
LPS + [Compound Name] (1 µM)30.5 ± 2.533.4
LPS + [Compound Name] (10 µM)15.2 ± 1.966.8
LPS + [Compound Name] (100 µM)5.8 ± 0.987.3

Table 3: Inhibition of TNF-α and IL-6 Production by [Compound Name]

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Vehicle Control50.2 ± 8.5-35.1 ± 6.2-
LPS (1 µg/mL)2540.6 ± 150.201850.4 ± 120.70
LPS + [Compound Name] (10 µM)1275.3 ± 98.749.8980.1 ± 85.447.0
LPS + [Compound Name] (100 µM)350.1 ± 45.286.2250.6 ± 30.186.5

Visualizations

The following diagrams illustrate the proposed signaling pathway affected by [Compound Name] and the general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates CompoundX [Compound Name] CompoundX->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of action of [Compound Name] via inhibition of the NF-κB signaling pathway.

G A 1. Culture RAW 264.7 Cells B 2. Seed Cells in Plates (24 or 96-well) A->B C 3. Pre-treat with [Compound Name] B->C D 4. Stimulate with LPS C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Perform Assays F->G H Nitric Oxide Assay (Griess Reagent) G->H I Cytokine ELISA (TNF-α, IL-6) G->I

Caption: General experimental workflow for assessing the anti-inflammatory activity of [Compound Name].

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesInconsistent cell seeding, pipetting errorsEnsure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique.
No inflammatory response to LPSLPS inactive, cell line unresponsiveUse a new lot of LPS. Check the passage number of the RAW 264.7 cells; high passage numbers can lead to reduced responsiveness.
High background in ELISAInsufficient washing, non-specific bindingIncrease the number of wash steps. Ensure proper blocking of the plate as per the kit protocol.

Conclusion

The protocols described in these application notes provide a robust framework for evaluating the anti-inflammatory potential of [Compound Name]. The use of RAW 264.7 macrophages stimulated with LPS offers a reliable and reproducible in vitro model of inflammation. By quantifying key inflammatory mediators, researchers can effectively characterize the dose-dependent inhibitory effects of their compound of interest and gain insights into its mechanism of action. Further studies may involve the investigation of other signaling pathways, such as the MAPK pathway, and validation in in vivo models of inflammation.

References

Application Notes and Protocols for Autotaxin Activity Assay with MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Autotaxin (ATX) activity assay utilizing the allosteric inhibitor MHC00188. The information is intended to guide researchers in designing and executing experiments to study the inhibition of Autotaxin, a key enzyme in lipid signaling pathways implicated in various physiological and pathological processes.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is involved in numerous cellular processes, including cell proliferation, migration, and survival. Dysregulation of this pathway has been linked to several diseases, such as cancer, fibrosis, and inflammation. Consequently, ATX has emerged as a significant therapeutic target.

This compound is an identified allosteric inhibitor of Autotaxin. Allosteric inhibitors offer a distinct mechanism of action by binding to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. Understanding the inhibitory profile of molecules like this compound is crucial for the development of novel therapeutics targeting the ATX-LPA pathway.

Data Presentation

The inhibitory activity of this compound against Autotaxin has been quantified, providing key data for its characterization as an ATX inhibitor.

CompoundTargetParameterValueReference
This compoundAutotaxin (ATX)IC502.53 µM[1]

Note: The provided IC50 value is based on currently available public information. The detailed experimental conditions under which this value was determined, such as enzyme and substrate concentrations, are detailed in the primary literature. For precise experimental replication, consulting the original research article is highly recommended.

Signaling Pathway

Autotaxin is a central enzyme in the lysophosphatidic acid (LPA) signaling pathway. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the cell surface. This binding initiates a cascade of downstream signaling events that regulate a wide array of cellular functions.

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptor (LPAR) LPA->LPAR Binding & Activation This compound This compound This compound->ATX Allosteric Inhibition Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: Autotaxin-LPA Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following is a generalized protocol for an in vitro Autotaxin activity assay using a fluorogenic substrate, which can be adapted for testing inhibitors like this compound. For the specific protocol used to determine the IC50 of this compound, it is essential to refer to the primary research publication by Stylianaki EA, et al. (2024).

Principle

This assay measures the enzymatic activity of Autotaxin by monitoring the increase in fluorescence resulting from the cleavage of a synthetic substrate, such as FS-3. FS-3 is a lysophosphatidylcholine (LPC) analog labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Autotaxin, the fluorophore is released from the quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Materials
  • Recombinant human Autotaxin (ATX)

  • This compound

  • Fluorogenic Autotaxin substrate (e.g., FS-3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the inhibition curve.

    • Prepare a working solution of recombinant Autotaxin in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate (e.g., FS-3) in Assay Buffer. Keep protected from light.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • This compound dilutions (or vehicle control for uninhibited reaction)

      • Recombinant Autotaxin solution

    • Include control wells:

      • No Enzyme Control: Assay Buffer and substrate, without Autotaxin.

      • Vehicle Control: Assay Buffer, vehicle (e.g., DMSO), Autotaxin, and substrate.

      • Positive Control Inhibitor (optional): A known ATX inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. (Excitation/Emission wavelengths will depend on the specific fluorogenic substrate used, e.g., ~485 nm excitation and ~528 nm emission for FS-3).

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the "No Enzyme Control" from all other rates to correct for background fluorescence.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Vehicle Control))

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory effect of a compound on Autotaxin activity.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Autotaxin Enzyme - this compound Dilutions - Fluorogenic Substrate - Assay Buffer Setup Set up 96-well plate: - Buffer, Inhibitor, Enzyme Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiation Initiate reaction with Substrate Preincubation->Initiation Measurement Kinetic Fluorescence Reading Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for Autotaxin Inhibition Assay.

Conclusion

The Autotaxin activity assay provides a robust method for characterizing the inhibitory potential of compounds like this compound. By understanding the kinetics and mechanism of inhibition, researchers can advance the development of novel therapeutics targeting the ATX-LPA signaling axis for a variety of diseases. It is imperative to consult the primary literature for specific experimental details to ensure the accuracy and reproducibility of the results.

References

Application of MHC00188 in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHC00188 is a novel allosteric inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator LPA. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of this pathway has been linked to the progression of various diseases such as cancer, fibrosis, and inflammatory disorders. As an allosteric inhibitor, this compound offers a distinct mechanism of action, binding to a site other than the active site of ATX, which can lead to improved selectivity and a differentiated pharmacological profile compared to traditional active site inhibitors. These characteristics make this compound a valuable tool for researchers in drug discovery and a potential starting point for the development of novel therapeutics targeting the ATX-LPA pathway.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against Autotaxin.

CompoundTargetIC50 (µM)Inhibition Type
This compoundAutotaxin (ATX)2.53[1]Allosteric[1]

Signaling Pathway

The ATX-LPA signaling pathway plays a crucial role in various cellular functions. The following diagram illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling cascades. This compound, as an allosteric inhibitor, prevents the conversion of LPC to LPA, thereby attenuating these downstream effects.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) (G-protein coupled) LPA->LPAR Activates This compound This compound This compound->ATX Allosteric Inhibition Signaling Downstream Signaling Cascades (e.g., Rho, PI3K/Akt, MAPK) LPAR->Signaling Response Cellular Responses (Proliferation, Migration, Survival, etc.) Signaling->Response

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a general framework for the in vitro characterization of this compound as an Autotaxin inhibitor. The specific details are based on commonly used methods for assessing ATX activity.

Protocol 1: In Vitro Autotaxin Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value of this compound by measuring the inhibition of ATX activity using a fluorogenic substrate.

Materials:

  • Recombinant human Autotaxin (ATX)

  • This compound

  • Fluorogenic ATX substrate (e.g., FS-3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

  • Enzyme and Substrate Preparation: Dilute the recombinant human ATX and the fluorogenic substrate to their final working concentrations in pre-warmed assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add a fixed volume of the diluted this compound solution or vehicle control (DMSO in assay buffer). b. Add the diluted ATX enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader at 37°C. Record measurements at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing Autotaxin inhibitors like this compound.

ATX_Inhibitor_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_invitro In Vitro Cellular Assays cluster_invivo In Vivo Evaluation (Future Steps) HTS High-Throughput Screening (e.g., Fluorometric or Colorimetric Assay) Hit_ID Hit Identification (Compounds showing significant inhibition) HTS->Hit_ID IC50 IC50 Determination (Dose-response curve) Hit_ID->IC50 MoA Mechanism of Action Studies (e.g., Allosteric vs. Competitive) IC50->MoA Selectivity Selectivity Profiling (Against other enzymes) MoA->Selectivity LPA_prod LPA Production Assay (in cells) Selectivity->LPA_prod Downstream Downstream Signaling Analysis (e.g., Western Blot for p-Akt) LPA_prod->Downstream Functional Functional Assays (e.g., Migration, Proliferation) Downstream->Functional PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Functional->PK PD Pharmacodynamics (PD) (Target engagement, LPA levels in plasma) PK->PD Efficacy Efficacy Studies (in disease models, e.g., fibrosis, cancer) PD->Efficacy

Figure 2: General experimental workflow for the discovery and development of Autotaxin inhibitors.

Logical Relationship Diagram: Allosteric vs. Orthosteric Inhibition

The following diagram illustrates the key differences between the mechanism of action of an allosteric inhibitor like this compound and a traditional orthosteric (competitive) inhibitor.

Inhibition_Mechanisms cluster_enzyme Autotaxin (ATX) Enzyme cluster_orthosteric Orthosteric Inhibition cluster_allosteric Allosteric Inhibition ActiveSite Active Site Product Product (LPA) ActiveSite->Product Catalyzes AllostericSite Allosteric Site AllostericSite->ActiveSite Induces Conformational Change Substrate Substrate (LPC) Substrate->ActiveSite Binds to Orthosteric Orthosteric Inhibitor Orthosteric->ActiveSite Binds to (Competes with Substrate) This compound This compound (Allosteric Inhibitor) This compound->AllostericSite Binds to

Figure 3: Comparison of allosteric and orthosteric inhibition of Autotaxin.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the Autotaxin-LPA signaling pathway. Its allosteric mode of inhibition may offer advantages in terms of selectivity and in vivo efficacy. The provided protocols and diagrams serve as a foundational guide for researchers initiating studies with this compound and other potential ATX inhibitors. Further characterization, including in vivo pharmacokinetic and efficacy studies, will be crucial in elucidating the full therapeutic potential of this compound.

References

Troubleshooting & Optimization

MHC00188 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with MHC00188. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: For compounds with low aqueous solubility like this compound, the recommended initial solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO first. For subsequent dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Q2: My this compound precipitates when I dilute my DMSO stock solution in my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For cell culture, a three-step protocol can be effective: first, dilute the DMSO stock 10-fold in pre-warmed fetal bovine serum (FBS), then perform the final dilution in your cell culture medium.[1][2]

  • Increase the serum concentration: If your experimental design allows, increasing the percentage of FBS (e.g., to 10%) in the final medium can help maintain the solubility of hydrophobic compounds.[3]

  • Gentle warming and agitation: Briefly warming the solution to 37°C and vortexing or sonicating can help redissolve small precipitates.[4] However, ensure the compound is heat-stable.

  • Use of Pluronic F-68: For some applications, a non-ionic surfactant like Pluronic F-68 can be added to the final medium at a low concentration (e.g., 0.02%) to improve solubility.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO varies. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to minimize toxicity. Some studies suggest that certain cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line's viability and function.[5]

Q4: Can I use other organic solvents like ethanol or methanol?

A4: While DMSO is generally the preferred solvent for compounds with very low water solubility, ethanol and methanol can also be used.[3] However, they can also exhibit cellular toxicity. If you choose to use ethanol or methanol, it is important to keep the final concentration in your media as low as possible and to run appropriate vehicle controls.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing.Increase the volume of the solvent (e.g., DMSO) to ensure you are below the saturation point. Use vortexing or sonication to aid dissolution. Gentle warming to 37°C may also be effective.[4]
A precipitate forms immediately upon adding the DMSO stock to aqueous media. "Hydrophobic effect" causing the compound to crash out of solution.[1][2]Follow the "Protocol for Preparing this compound in Cell Culture Media" outlined below, which involves a stepwise dilution using serum.[1][2]
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or precipitation over time.Ensure the stock solution is fully dissolved before dilution. After dilution, inspect the solution carefully. If cloudiness persists, consider sterile filtering the final solution with a 0.22 µm filter, but be aware that this may remove some of the precipitated compound, altering the final concentration.
Inconsistent experimental results. Variability in compound concentration due to precipitation.Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Visually inspect for any precipitation before use.
Cell death or altered morphology in vehicle control wells. Solvent toxicity.Reduce the final concentration of the organic solvent (e.g., DMSO) in the culture medium. Ensure the final concentration is below the toxic threshold for your specific cell line, typically <0.5%.[5]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding DMSO: Calculate the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Add the DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied if necessary.[4]

  • Sterilization and Storage: Once fully dissolved, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol for Preparing this compound Working Solutions in Cell Culture Media

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.

  • Pre-warm reagents: Pre-warm your complete cell culture medium and fetal bovine serum (FBS) to 37°C.

  • Initial Dilution in Serum: In a sterile tube, perform a 1:10 intermediate dilution of your this compound DMSO stock solution into the pre-warmed FBS. For example, add 10 µL of a 10 mM stock to 90 µL of FBS. Vortex gently to mix.[1][2]

  • Final Dilution in Media: Further dilute the intermediate FBS/MHC00188 mixture into the pre-warmed complete cell culture medium to achieve your final desired working concentration. For example, if your final desired concentration is 10 µM, you would add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Mixing and Use: Mix the final solution by gentle inversion and use it immediately for your experiments.

Visual Guides

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation MHC_powder This compound Powder Vortex Vortex / Sonicate MHC_powder->Vortex DMSO DMSO DMSO->Vortex Stock 10 mM Stock in DMSO Vortex->Stock Intermediate Intermediate Dilution (in FBS) Stock->Intermediate 1:10 Dilution FBS Pre-warmed FBS FBS->Intermediate Media Pre-warmed Cell Culture Medium Working Final Working Solution Media->Working Intermediate->Working Final Dilution

Caption: Workflow for preparing this compound solutions.

G start Precipitation Issue step1 Check final DMSO concentration start->step1 step2 Is it > 0.5%? step1->step2 step3a Reduce DMSO concentration step2->step3a Yes step3b Use stepwise dilution protocol (with serum) step2->step3b No end Issue Resolved step3a->end step4 Try gentle warming (37°C) or sonication step3b->step4 step4->end

Caption: Troubleshooting logic for precipitation issues.

References

Off-target effects of MHC00188 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MHC00188, an allosteric inhibitor of Autotaxin (ATX).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an allosteric inhibitor of Autotaxin (ATX) with an IC50 of 2.53 μM.[1] ATX is a secreted enzyme that functions as a lysophospholipase D, hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2][3] LPA is a signaling lipid that binds to a family of G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating its downstream signaling.

Q2: What are the expected on-target effects of this compound in a cellular context?

The primary on-target effect of this compound is the reduction of extracellular LPA levels. This should lead to a decrease in the activation of LPA receptors and their downstream signaling pathways. Expected phenotypic outcomes in responsive cell types include, but are not limited to:

  • Inhibition of cell migration and invasion.

  • Reduction in cell proliferation and survival.

  • Modulation of inflammatory responses.[3]

It is crucial to confirm that the observed cellular phenotype is due to the inhibition of the ATX-LPA axis by performing appropriate rescue experiments (e.g., addition of exogenous LPA).

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular responses after treatment with this compound.

Question: We are observing variable or unexpected phenotypic changes in our cell-based assays that do not seem to align with the known function of the Autotaxin-LPA signaling pathway. What could be the potential off-target effects of this compound?

Answer: While a comprehensive off-target profile for this compound is not publicly available, off-target activities are a common concern for small molecule inhibitors.[5] Based on the known pharmacology of related enzyme families and inhibitor characteristics, here are some potential off-target effects to consider:

  • Phosphodiesterases (PDEs): The supplier of this compound lists several PDE inhibitors as related small molecules.[1] This suggests a potential for this compound to interact with PDEs, which are a large family of enzymes that regulate intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). Modulation of these second messengers can have widespread effects on cellular function, potentially confounding the results of your experiment.

  • Other Lysophospholipases: The possibility of this compound inhibiting other enzymes involved in lipid signaling cannot be excluded without a comprehensive selectivity screen.

  • Kinases: Although this compound is not designed as a kinase inhibitor, off-target kinase activity is a frequent observation for small molecules.[6][7] Inhibition of kinases can lead to a broad range of cellular effects.

To investigate these possibilities, we recommend the following experimental approaches:

  • Phosphodiesterase Activity Assay: Test the effect of this compound on the activity of a panel of recombinant PDEs.

  • Kinase Profiling: Screen this compound against a panel of kinases to identify any potential off-target kinase interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to potential off-target proteins in a cellular context.[8][9]

Issue 2: Difficulty in reproducing the reported IC50 value for this compound.

Question: Our in-house biochemical assay for ATX inhibition by this compound is yielding a different IC50 value than what is reported in the literature (2.53 μM). What could be the reason for this discrepancy?

Answer: Several factors can contribute to variability in IC50 measurements for enzyme inhibitors. Consider the following:

  • Assay Format: The reported IC50 was likely determined using a specific biochemical assay format. Differences in substrate concentration, enzyme concentration, buffer composition, and detection method can all influence the apparent IC50. For ATX, common assays involve the use of a synthetic substrate like bis-(p-nitrophenyl) phosphate (bis-pNPP) or a fluorescent substrate.[10]

  • Substrate Competition: As an allosteric inhibitor, the IC50 of this compound may be sensitive to the concentration of the natural substrate, LPC. Ensure that your assay conditions, particularly the LPC concentration, are well-defined and consistent.

  • Enzyme Purity and Activity: The source and purity of the recombinant ATX enzyme can affect its activity and inhibitor sensitivity.

  • Compound Stability and Solubility: Ensure that this compound is fully solubilized in your assay buffer and is stable under the assay conditions.

We recommend carefully documenting your assay conditions and, if possible, using a known reference compound to validate your assay setup.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

TargetIC50 (μM)Assay TypeReference
Autotaxin (ATX)2.53Biochemical[1]

Table 2: Hypothetical Off-Target Profile for this compound (for troubleshooting purposes)

Potential Off-Target FamilyExample TargetRationale for ConsiderationRecommended Confirmatory Assay
Phosphodiesterases (PDEs)PDE4Structural similarity to known PDE inhibitors is sometimes observed in small molecule libraries.PDE activity assay
Protein KinasesSrc family kinasesCommon off-targets for many small molecule inhibitors.Kinase profiling panel

Experimental Protocols

1. Autotaxin (ATX) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available ATX inhibitor screening kits and is suitable for determining the IC50 of inhibitors like this compound.[10]

Materials:

  • Human recombinant ATX

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% Triton X-100)

  • bis-(p-nitrophenyl) phosphate (bis-pNPP) substrate

  • This compound and control inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 70 µL of ATX enzyme solution (at a pre-determined optimal concentration) to each well except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the bis-pNPP substrate solution.

  • Immediately measure the absorbance at 405 nm at time zero.

  • Incubate the plate at 37°C and take kinetic readings every 5 minutes for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for assessing the binding of this compound to its target (ATX) or potential off-targets in intact cells.[8][11]

Materials:

  • Cells expressing the target protein(s) of interest

  • This compound

  • Cell lysis buffer with protease inhibitors

  • Equipment for heating and cooling samples (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the target protein(s) and a loading control

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

  • A shift in the thermal denaturation curve in the presence of this compound indicates direct binding.

Visualizations

ATX_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis This compound This compound This compound->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding GPCR G Protein Signaling LPAR->GPCR Activation Downstream Downstream Cellular Responses (Proliferation, Migration, Survival) GPCR->Downstream

Caption: The Autotaxin (ATX) signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype with this compound CheckOnTarget Confirm On-Target Effect (LPA Rescue Experiment) Start->CheckOnTarget Rescue Phenotype Rescued? CheckOnTarget->Rescue OnTargetEffect Phenotype is likely On-Target Rescue->OnTargetEffect Yes OffTarget Consider Off-Target Effects Rescue->OffTarget No PDE PDE Inhibition? OffTarget->PDE Kinase Kinase Inhibition? OffTarget->Kinase PDE_Assay Perform PDE Activity Assay PDE->PDE_Assay Yes Kinase_Assay Perform Kinase Profiling Kinase->Kinase_Assay Yes Analyze Analyze Data and Re-evaluate Hypothesis PDE_Assay->Analyze Kinase_Assay->Analyze

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing MHC00188 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MHC00188 for in vitro IC50 determination. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric inhibitor of Autotaxin (ATX). Autotaxin is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA). LPA then binds to G protein-coupled receptors (GPCRs) on the cell surface, activating downstream signaling pathways involved in cell proliferation, migration, and survival. As an allosteric inhibitor, this compound binds to a site on the ATX enzyme distinct from the active site, inducing a conformational change that reduces its enzymatic activity.

Q2: What is the expected IC50 value for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 2.53 μM. However, it is important to note that IC50 values can vary between different cell lines and experimental conditions. Factors such as cell density, serum concentration in the media, and the specific assay method used can all influence the observed IC50.

Q3: Which cell-based assay is recommended for determining the IC50 of this compound?

A colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a robust and widely used method for determining the IC50 of cytotoxic or anti-proliferative compounds like this compound. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Q4: How should I prepare and store this compound?

For optimal results, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before use, an aliquot should be thawed and diluted to the desired working concentrations in cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a level that is toxic to the cells (typically below 0.5%).

Autotaxin (ATX) Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound. Autotaxin (ATX) converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs), activating downstream signaling cascades that promote cell growth and proliferation.

ATX_Signaling_Pathway Autotaxin (ATX) Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Conversion This compound This compound (Allosteric Inhibitor) This compound->ATX Inhibition LPAR LPA Receptors (LPARs) (GPCRs) LPA->LPAR Binding & Activation G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein Activates Downstream Downstream Signaling (e.g., Ras/Raf, RhoA, PI3K) G_protein->Downstream Signal Transduction Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response Leads to

Autotaxin (ATX) Signaling Pathway

Experimental Protocol: IC50 Determination using MTT Assay

This protocol provides a step-by-step guide for determining the IC50 value of this compound in a chosen adherent cell line.

Materials and Reagents
Material/ReagentSupplierCatalog Number
This compoundMedChemExpressHY-112373
DMSO, Biotechnology GradeSigma-AldrichD2650
MTT (Thiazolyl Blue Tetrazolium Bromide)Sigma-AldrichM5655
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
96-well flat-bottom cell culture platesCorning3596
Experimental Workflow

The following diagram outlines the major steps involved in the IC50 determination experiment.

IC50_Workflow IC50 Determination Workflow start Start cell_culture Cell Seeding start->cell_culture treatment Cell Treatment cell_culture->treatment drug_prep This compound Preparation (Serial Dilutions) drug_prep->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Absorbance Reading mtt_assay->read_plate analysis Data Analysis (IC50 Calculation) read_plate->analysis end End analysis->end

MHC00188 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides information and troubleshooting advice for researchers using the autotaxin inhibitor, MHC00188, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

Q2: How should I store the solid compound and stock solutions of this compound?

Solid this compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Q3: What is the expected stability of this compound in cell culture media?

The stability of this compound in cell culture media has not been extensively reported in publicly available literature. Stability can be influenced by several factors including the specific media composition, pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions in media for each experiment. For long-term experiments, the stability of the compound under your specific experimental conditions should be validated.

Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the issue?

Several factors could contribute to a lack of efficacy. Please refer to our troubleshooting guide below for a systematic approach to identifying the potential cause.

Q5: I am observing unexpected cytotoxicity at concentrations where this compound should be active. What should I do?

Unexpected cytotoxicity could be due to the degradation of this compound into a more toxic compound, issues with the solvent concentration, or off-target effects in your specific cell line. It is advisable to run a solvent control and perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.

Troubleshooting Guide

Issue: Reduced or No Inhibitory Activity of this compound

This guide will help you troubleshoot common causes for a lack of expected biological activity of this compound in your cell culture experiments.

Troubleshooting Workflow

G start Start: No/Reduced Activity check_prep Verify Stock Solution Preparation and Storage start->check_prep improper_prep Improper Preparation or Storage check_prep->improper_prep re_prepare Prepare Fresh Stock Solution from Solid improper_prep->re_prepare Yes check_dose Confirm Final Concentration in Media improper_prep->check_dose No end_ok Problem Resolved re_prepare->end_ok dose_error Concentration Error? check_dose->dose_error recalculate Recalculate Dilutions dose_error->recalculate Yes check_stability Assess Compound Stability in Experimental Conditions dose_error->check_stability No recalculate->end_ok instability Potential Instability? check_stability->instability run_stability_assay Perform Stability Assay (See Protocol Below) instability->run_stability_assay Yes check_assay Evaluate Assay Performance instability->check_assay No end_contact Contact Technical Support run_stability_assay->end_contact assay_issue Assay Issue? check_assay->assay_issue troubleshoot_assay Troubleshoot Assay (e.g., Controls, Reagents) assay_issue->troubleshoot_assay Yes assay_issue->end_contact No troubleshoot_assay->end_ok

Caption: Troubleshooting workflow for reduced this compound activity.

Hypothetical Stability Data of this compound

The following table presents hypothetical stability data for this compound in common cell culture media. Note: This data is for illustrative purposes only and should be confirmed by the end-user.

Media TypeTemperatureIncubation TimeRemaining this compound (%)
DMEM + 10% FBS37°C24 hours85%
DMEM + 10% FBS37°C48 hours65%
DMEM + 10% FBS37°C72 hours40%
RPMI-1640 + 10% FBS37°C24 hours88%
RPMI-1640 + 10% FBS37°C48 hours70%
RPMI-1640 + 10% FBS37°C72 hours50%
DMEM + 10% FBS4°C72 hours98%
RPMI-1640 + 10% FBS4°C72 hours99%

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture media and conditions.

Objective: To quantify the concentration of this compound in cell culture media over time at a standard incubation temperature (37°C).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV or Mass Spectrometry (MS) detector.

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (or other appropriate modifier for HPLC)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Time Point Zero (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and store it at -80°C. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining working solution in a sterile container at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots (e.g., 100 µL) and immediately store them at -80°C to halt any further degradation.

  • Sample Preparation for Analysis:

    • Thaw all samples, including the T=0 sample.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile (e.g., 300 µL ACN for 100 µL sample).

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC-UV or LC-MS to determine the concentration of this compound.

    • Develop an appropriate gradient elution method to separate this compound from media components and potential degradation products.

    • Quantify the peak area corresponding to this compound at each time point.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at T=0.

    • Plot the percentage of remaining this compound versus time to determine its stability profile.

Workflow for Stability Assessment

G start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock prep_working Spike Cell Culture Media to 10 µM this compound prep_stock->prep_working t0_sample Collect T=0 Sample (Store at -80°C) prep_working->t0_sample incubate Incubate at 37°C, 5% CO₂ t0_sample->incubate collect_samples Collect Aliquots at Various Time Points (Store at -80°C) incubate->collect_samples prep_analysis Protein Precipitation (Cold Acetonitrile) collect_samples->prep_analysis centrifuge Centrifuge to Remove Precipitate prep_analysis->centrifuge transfer Transfer Supernatant to HPLC Vials centrifuge->transfer hplc_analysis Analyze by HPLC-UV or LC-MS transfer->hplc_analysis data_analysis Quantify Peak Area and Calculate % Remaining hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

How to prevent MHC00188 precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing precipitation of the small molecule inhibitor, MHC00188, during experiments.

Disclaimer: No public data exists for a compound designated "this compound." The following information is a generalized guide based on best practices for handling small molecule compounds that are prone to precipitation in experimental settings. The quantitative data and specific protocols provided are illustrative examples for a hypothetical compound.

Troubleshooting Guide

Q1: I observed a cloudy or hazy appearance in my cell culture media after adding this compound. What is happening?

A1: The cloudy appearance is likely due to the precipitation of this compound. This can occur for several reasons, including the compound's low aqueous solubility, the solvent used, the final concentration, and temperature fluctuations. It is crucial to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change.

Q2: What are the common causes of this compound precipitation?

A2: The primary causes of small molecule precipitation in experimental settings include:

  • Poor Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have limited solubility in aqueous solutions like cell culture media or buffers.

  • Solvent Shock: When a compound is dissolved in a high concentration in an organic solvent like DMSO and then rapidly diluted into an aqueous buffer, the abrupt change in polarity can cause the compound to "crash out" of the solution.

  • Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent or buffer system. Exceeding this concentration will lead to precipitation.

  • Temperature Effects: Changes in temperature can significantly impact solubility. For example, moving a solution from room temperature to a 37°C incubator can either increase or decrease the solubility of a compound. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.

  • pH of the Medium: The pH of the experimental buffer can influence the ionization state of a compound, which in turn affects its solubility.

  • Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is capable of dissolving a wide range of organic molecules.

Q2: How should I store my this compound stock solution?

A2: It is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of water into the DMSO stock, which can promote precipitation.

Q3: What is the maximum recommended final concentration of DMSO in my experiment?

A3: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.

Q4: Can I use sonication or warming to redissolve precipitated this compound?

A4: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to help dissolve the compound when preparing the initial stock solution. However, if precipitation occurs after dilution into your aqueous experimental buffer, it is indicative of the compound's low solubility in that buffer, and simply warming the entire solution may not be a stable solution. It is better to optimize the dilution protocol.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility at 25°C
DMSO≥ 50 mg/mL
Ethanol~5 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
Water< 0.01 mg/mL

Table 2: Effect of Temperature on the Stability of a 1 mM this compound Working Solution in PBS (pH 7.4)

TemperatureObservation after 1 hour
4°CSignificant Precipitation
25°C (Room Temp)Minor Precipitation
37°CModerate Precipitation

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (assume Molecular Weight: 450 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 450 g/mol * 1000 mg/g = 4.5 mg

  • Weigh the compound: Carefully weigh out 4.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate briefly to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Warm the medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Prepare an intermediate dilution (optional but recommended): To avoid "solvent shock," it is best to perform a serial dilution.

    • First, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. Vortex gently.

  • Prepare the final working solution: Dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.

  • Mix and use immediately: Gently mix the final working solution and add it to your cells promptly. Do not store the diluted aqueous solution for extended periods.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock redissolve_stock Warm/Sonicate stock. If still precipitated, prepare fresh stock. check_stock->redissolve_stock No check_protocol Was the dilution protocol followed? check_stock->check_protocol Yes redissolve_stock->check_protocol follow_protocol Follow recommended serial dilution protocol with pre-warmed media. check_protocol->follow_protocol No check_concentration Is the final concentration too high? check_protocol->check_concentration Yes end_good Problem Solved follow_protocol->end_good lower_concentration Lower the final concentration and re-test solubility. check_concentration->lower_concentration Yes consider_alternatives Consider alternative solvents or formulation strategies (e.g., with cyclodextrin). check_concentration->consider_alternatives No lower_concentration->end_good

Caption: A workflow for troubleshooting this compound precipitation.

Experimental_Workflow Recommended Experimental Workflow start Start prep_stock Prepare 10 mM stock in anhydrous DMSO. start->prep_stock aliquot_store Aliquot and store at -80°C. prep_stock->aliquot_store warm_media Pre-warm aqueous media to 37°C. aliquot_store->warm_media intermediate_dilution Perform serial dilutions in pre-warmed media. warm_media->intermediate_dilution use_immediately Use final working solution immediately. intermediate_dilution->use_immediately end End use_immediately->end

Caption: A recommended workflow for preparing this compound solutions.

Troubleshooting inconsistent results with MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MHC00188, an allosteric inhibitor of Autotaxin (ATX).

Product Information

This compound is a chemical compound that functions as an allosteric inhibitor of the enzyme Autotaxin (ATX), with a reported half-maximal inhibitory concentration (IC50) of 2.53 μM.[1] It is intended for research use only.

PropertyValue
Target Autotaxin (ATX)
Mechanism of Action Allosteric Inhibitor[1]
IC50 2.53 μM[1]
CAS Number 1380881-85-5
Molecular Formula C22H26N6OS
Molecular Weight 422.55 g/mol

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is generally recommended to store stock solutions of small molecule inhibitors at -80°C. For short-term storage, -20°C is often sufficient. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: A common starting point for a new small molecule inhibitor in a cell-based assay is to perform a broad dose-response curve, for example, from 1 nM to 100 µM. Given that the reported IC50 of this compound is 2.53 μM, a concentration range spanning from low nanomolar to mid-micromolar (e.g., 10 nM to 50 μM) would be a logical starting point to determine the optimal working concentration for your specific cell line and assay conditions.

Troubleshooting Inconsistent Results

Issue 1: No or lower-than-expected inhibition of Autotaxin activity.
Possible Cause Troubleshooting Steps
Compound Insolubility - Visually inspect your stock solution for any precipitate. If observed, try to redissolve by gentle warming (e.g., in a 37°C water bath) and vortexing. - When preparing working dilutions in aqueous buffers or cell culture media, ensure the final concentration of DMSO is kept low (typically <0.5%) to prevent precipitation. - Prepare fresh dilutions from your stock solution for each experiment.
Compound Degradation - Ensure the powdered compound and stock solutions have been stored correctly at the recommended temperatures. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. - Test a fresh vial of the compound if degradation is suspected.
Incorrect Assay Conditions - Verify the concentration of the enzyme (Autotaxin) and substrate used in your assay. - Ensure the incubation time for the inhibitor with the enzyme is sufficient before adding the substrate. - Include a known Autotaxin inhibitor as a positive control to validate your assay setup.
Allosteric Inhibition Mechanism - As an allosteric inhibitor, the inhibitory effect of this compound may be influenced by substrate concentration. Consider performing kinetic studies to understand the mechanism of inhibition in your specific assay system.
Issue 2: High variability between replicate wells or experiments.
Possible Cause Troubleshooting Steps
Pipetting Inaccuracy - Use calibrated pipettes and ensure proper pipetting technique, especially when handling small volumes of a concentrated stock solution. - Prepare a master mix of your reagents to add to the wells to minimize well-to-well variability.
Cell-based Assay Variability - Maintain consistent cell seeding density and ensure cells are in a logarithmic growth phase. - Use cells within a consistent and low passage number range. - Ensure even cell distribution in multi-well plates by gently swirling the plate after seeding.
Edge Effects in Multi-well Plates - To minimize evaporation from the outer wells of a plate, which can concentrate reagents, consider not using the outermost wells for data collection and instead fill them with sterile buffer or media.

Experimental Protocols & Methodologies

While a specific, detailed experimental protocol for this compound was not found in the search results, a general protocol for an in vitro Autotaxin enzyme inhibition assay is provided below based on commercially available kits.

General Protocol for an In Vitro Autotaxin Inhibition Assay:

  • Reagent Preparation:

    • Prepare an assay buffer as recommended by the enzyme or substrate supplier.

    • Dilute the Autotaxin enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the this compound stock solution in the assay buffer to generate a range of working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Procedure:

    • In a 96-well plate, add the diluted this compound solutions to the appropriate wells.

    • Include control wells:

      • Vehicle control: Contains the same concentration of DMSO as the inhibitor wells but no inhibitor.

      • No enzyme control (background): Contains all reagents except the enzyme.

      • Positive control: Contains a known Autotaxin inhibitor.

    • Add the diluted Autotaxin enzyme to all wells except the no-enzyme control.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Autotaxin substrate to all wells.

    • Monitor the reaction progress by measuring the signal (e.g., fluorescence or absorbance) at regular intervals or at a fixed endpoint according to the substrate manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data to the vehicle control to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Autotaxin Signaling Pathway

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis This compound This compound This compound->ATX Allosteric Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Binding G_protein G Proteins LPAR->G_protein Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The Autotaxin (ATX) signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent Inhibition

Troubleshooting_Workflow Start Inconsistent or No Inhibition Observed Check_Solubility Check Compound Solubility Start->Check_Solubility Precipitate Precipitate Visible? Check_Solubility->Precipitate Redissolve Attempt to Redissolve (Warm, Vortex) Precipitate->Redissolve Yes Check_Storage Verify Compound Storage Precipitate->Check_Storage No Prepare_Fresh Prepare Fresh Stock/Dilutions Redissolve->Prepare_Fresh Improper_Storage Improper Storage? Check_Storage->Improper_Storage New_Vial Use a New Vial of Compound Improper_Storage->New_Vial Yes Validate_Assay Validate Assay Performance Improper_Storage->Validate_Assay No New_Vial->Validate_Assay Positive_Control_OK Positive Control Works? Validate_Assay->Positive_Control_OK Troubleshoot_Assay Troubleshoot Assay Protocol (Enzyme/Substrate Conc., Incubation Time) Positive_Control_OK->Troubleshoot_Assay No Consider_Mechanism Consider Allosteric Mechanism Positive_Control_OK->Consider_Mechanism Yes Troubleshoot_Assay->Validate_Assay

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: MHC00188 Toxicity Assessment in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the toxicity of MHC00188 in cell lines. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also referred to as BMD188, is a novel anti-prostate cancer compound. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells. This process is initiated through the targeting of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS) and subsequent activation of caspases, particularly caspase-3.[1][2]

Q2: Which cell lines are susceptible to this compound-induced toxicity?

A2: this compound has demonstrated potent pro-apoptotic effects in various prostate cancer cell lines, including androgen-independent lines like PC3 and DU145.[1][2] Its efficacy in other cancer cell types requires further investigation.

Q3: What is the approximate effective concentration of this compound?

A3: The effective concentration of this compound can vary between cell lines. For PC3 prostate cancer cells, the reported LD50 (lethal dose for 50% of cells) is approximately 10 µM.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How does the apoptotic effect of this compound differ from other chemotherapeutic agents?

A4: Studies have indicated that this compound can induce a more potent apoptotic response in PC3 cells compared to several conventional chemotherapeutic drugs. A notable characteristic is its ability to induce apoptosis in up to 100% of the tumor cells under certain conditions.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic effects of this compound on prostate cancer cell lines. Researchers should use this data as a reference and perform their own dose-response and time-course experiments to confirm the findings in their specific experimental setup.

Cell LineCompoundParameterValueReference
PC3This compound (BMD188)LD50~10 µM[2]
DU145This compound (BMD188)Not specifiedPotent pro-apoptotic effects observed[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Prostate cancer cell lines (e.g., PC3, DU145)

  • Complete cell culture medium

  • This compound (BMD188) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway induced by this compound.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, collect the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate per well. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate Ac-DEVD-pNA to each well to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

MHC00188_Signaling_Pathway This compound This compound (BMD188) Mitochondria Mitochondrial Respiratory Chain This compound->Mitochondria Targets ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induces Generation Caspase3_inactive Pro-Caspase-3 ROS->Caspase3_inactive Activates Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & Determine IC50 H->I

Caption: Workflow for this compound cell viability assessment using MTT assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells in MTT assay - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding.- Calibrate pipettes and use consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
Low or no caspase-3 activity detected in treated cells - Insufficient concentration or incubation time of this compound.- Cell line is resistant to this compound.- Lysate prepared improperly or has low protein concentration.- Caspase-3 activation occurs at a different time point.- Perform a dose-response and time-course experiment.- Verify the susceptibility of your cell line.- Ensure efficient cell lysis and use sufficient protein in the assay.- Analyze caspase activity at multiple time points (e.g., 6, 12, 24 hours).
High background in apoptosis assays (e.g., Annexin V) - A high percentage of necrotic cells due to harsh treatment or handling.- Reagent concentration is too high.- Use a lower concentration of this compound or reduce incubation time.- Handle cells gently during harvesting and staining.- Titrate the Annexin V and propidium iodide concentrations.
Inconsistent results with different apoptosis assays - Different assays measure different stages of apoptosis (e.g., Annexin V for early, TUNEL for late).- Use a combination of assays to get a comprehensive view of the apoptotic process.- Consider the kinetics of apoptosis in your cell line when choosing assays and time points.

References

Technical Support Center: Improving the In Vivo Efficacy of MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo efficacy of MHC00188, an allosteric inhibitor of Autotaxin (ATX). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric inhibitor of Autotaxin (ATX) with an in vitro IC50 of 2.53 μM.[1] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity. ATX is a secreted enzyme responsible for producing the bioactive lipid lysophosphatidic acid (LPA), which is involved in various physiological and pathological processes. By inhibiting ATX, this compound reduces the production of LPA, thereby modulating its downstream signaling pathways.

Q2: What are the potential therapeutic applications of this compound?

Given that the ATX-LPA signaling axis is implicated in a variety of diseases, this compound has potential therapeutic applications in conditions such as fibrosis (e.g., idiopathic pulmonary fibrosis), cancer, and inflammatory diseases.

Q3: Are there any known off-target effects of this compound?

Currently, there is no published data on the specific off-target effects of this compound. As with any small molecule inhibitor, it is crucial to perform off-target profiling to ensure specificity and to anticipate potential side effects.

Q4: How can I assess the in vivo target engagement of this compound?

The most direct way to measure target engagement of an ATX inhibitor in vivo is to quantify the levels of lysophosphatidic acid (LPA) in plasma or tissue samples. A significant reduction in LPA levels following this compound administration would indicate successful target inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with small molecule inhibitors like this compound.

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy Poor bioavailability- Conduct a pharmacokinetic (PK) study to assess absorption, distribution, metabolism, and excretion (ADME). - Optimize the formulation to improve solubility and absorption.
Rapid clearance- Analyze plasma samples at multiple time points to determine the compound's half-life. - Consider a different dosing regimen (e.g., more frequent administration or continuous infusion).
Insufficient target engagement- Measure LPA levels in plasma or target tissue to confirm ATX inhibition. - Perform a dose-response study to determine the optimal dose for target modulation.
High Variability in Response Inconsistent dosing- Ensure accurate and consistent administration techniques. - Verify the homogeneity of the formulation.
Animal-to-animal metabolic differences- Increase the number of animals per group to improve statistical power. - Consider using a more homogeneous animal strain.
Toxicity/Adverse Effects Off-target effects- Conduct in vitro kinase and receptor profiling to identify potential off-target interactions. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Formulation-related toxicity- Include a vehicle-only control group to assess the toxicity of the formulation excipients.

Data Presentation

The following tables present hypothetical, yet realistic, data for an in vivo study with an ATX inhibitor like this compound, based on published data for similar compounds.

Table 1: Pharmacokinetic Parameters of an Exemplary ATX Inhibitor

ParameterValue
Bioavailability (Oral)30%
Tmax (Oral)2 hours
Cmax (10 mg/kg, Oral)500 ng/mL
Half-life (t1/2)4 hours

Table 2: In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

Treatment GroupDose (mg/kg, Oral, BID)Lung Collagen Content (μ g/lung )Plasma LPA Reduction (%)
Vehicle-500 ± 500
This compound10350 ± 4040
This compound30250 ± 3575

Experimental Protocols

1. Formulation of this compound for Oral Administration

Due to the likely hydrophobic nature of this compound, a formulation that enhances solubility is crucial for in vivo studies.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80

    • Saline (0.9% NaCl)

  • Procedure:

    • Dissolve the required amount of this compound in DMSO. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).

    • Add PEG400 to the this compound/DMSO solution and mix thoroughly. A common ratio is 40% PEG400.

    • Add Tween 80 to the solution and mix. A typical concentration is 5% Tween 80.

    • Bring the solution to the final volume with saline.

    • Vortex the final formulation until it is a clear and homogenous solution.

    • Prepare the formulation fresh daily.

2. In Vivo Efficacy Study in a Mouse Model of Idiopathic Pulmonary Fibrosis

  • Animal Model: C57BL/6 mice (8-10 weeks old)

  • Induction of Fibrosis:

    • Anesthetize mice with isoflurane.

    • Intratracheally instill bleomycin (1.5 U/kg) in 50 µL of sterile saline.

  • Treatment:

    • Begin treatment with this compound or vehicle control 3 days after bleomycin instillation.

    • Administer the formulation via oral gavage twice daily (BID) for 14 days.

  • Endpoint Analysis:

    • At day 14, euthanize the mice and collect blood via cardiac puncture for plasma LPA analysis.

    • Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen) and measurement of total lung collagen content (e.g., Sircol assay).

Visualizations

ATX_LPA_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA This compound This compound This compound->ATX Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling (Proliferation, Migration, Fibrosis) LPAR->Downstream

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Efficacy Study Formulation Formulation Development PK_Study Pharmacokinetic (PK) Study Formulation->PK_Study MTD_Study Maximum Tolerated Dose (MTD) Study PK_Study->MTD_Study Disease_Model Disease Model Induction (e.g., Bleomycin) MTD_Study->Disease_Model Treatment Treatment with this compound Disease_Model->Treatment Endpoint Endpoint Analysis (LPA levels, Histology) Treatment->Endpoint

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Troubleshooting_Logic Start Lack of In Vivo Efficacy Check_PK Assess Pharmacokinetics (PK) Start->Check_PK Poor_PK Poor PK Profile? Check_PK->Poor_PK Optimize_Formulation Optimize Formulation/Dosing Poor_PK->Optimize_Formulation Yes Check_PD Assess Pharmacodynamics (PD) (LPA Levels) Poor_PK->Check_PD No Optimize_Formulation->Check_PK No_Target_Engagement Insufficient Target Engagement? Check_PD->No_Target_Engagement Increase_Dose Increase Dose No_Target_Engagement->Increase_Dose Yes Consider_Other Consider Off-Target Effects or Model-Specific Issues No_Target_Engagement->Consider_Other No Increase_Dose->Check_PD

Caption: A logical flowchart for troubleshooting the lack of in vivo efficacy of this compound.

References

MHC00188 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the degradation, storage, and handling of the Autotaxin inhibitor, MHC00188. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Autotaxin (ATX). ATX is an enzyme that catalyzes the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cell proliferation, migration, and inflammation. This compound works by inhibiting the enzymatic activity of ATX, thereby reducing the levels of LPA.

Q2: What are the recommended storage conditions for solid this compound?

While a specific Certificate of Analysis for this compound with definitive storage conditions was not publicly available, based on the general properties of benzoxazolone derivatives and other Autotaxin inhibitors, the following conditions are recommended for the solid compound:

ParameterRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.To minimize thermal degradation.
Light Protect from light.Many organic molecules are light-sensitive.
Moisture Store in a desiccated environment.To prevent hydrolysis.
Inert Atmosphere Consider storage under an inert gas (e.g., argon or nitrogen).To prevent oxidation.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For cellular assays, ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).

Q4: What is the stability of this compound in solution?

The stability of this compound in solution is not well-documented in publicly available literature. It is best practice to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Q5: Are there any known stability issues with the benzoxazolone scaffold of this compound?

The benzoxazolone ring is generally considered a stable chemical scaffold in drug design. However, the overall stability of this compound will depend on its complete chemical structure and the specific experimental conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions of this compound. 2. Ensure the solid compound is stored under the recommended conditions. 3. Avoid multiple freeze-thaw cycles of stock solutions.
Low or no inhibitory activity 1. Incorrect concentration of this compound. 2. Degradation of the compound. 3. Issues with the experimental assay.1. Verify the concentration of your stock solution. 2. Use a fresh stock of this compound. 3. Include appropriate positive and negative controls in your assay.
Precipitation of this compound in aqueous buffer Low solubility of the compound in aqueous solutions.1. Ensure the final solvent concentration (e.g., DMSO) is compatible with your assay and sufficient to maintain solubility. 2. Consider using a surfactant or other solubilizing agent, but validate its compatibility with your experimental system.

Experimental Protocols

General Protocol for In Vitro Autotaxin Inhibition Assay

This is a general workflow for assessing the inhibitory activity of this compound on Autotaxin.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of recombinant human Autotaxin in an appropriate assay buffer.

    • Prepare a solution of the Autotaxin substrate (e.g., lysophosphatidylcholine - LPC) in the assay buffer.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add varying concentrations of this compound (or vehicle control) to the wells.

    • Add the Autotaxin enzyme to the wells and incubate for a specified time at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the LPC substrate.

    • Monitor the production of the product (e.g., choline or phosphocholine) using a suitable detection method (e.g., fluorescence or colorimetric-based).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Autotaxin_LPA_Signaling_Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX LPA LPA (Lysophosphatidic Acid) ATX->LPA Catalysis This compound This compound This compound->ATX Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Signaling Downstream Signaling (Cell Proliferation, Migration, etc.) LPAR->Signaling

Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution add_inhibitor Add this compound to Plate prep_stock->add_inhibitor prep_enzyme Prepare Autotaxin Enzyme Solution add_enzyme Add Autotaxin prep_enzyme->add_enzyme prep_substrate Prepare Substrate (LPC) Solution add_substrate Add Substrate & Start Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate incubate->add_substrate detect Detect Product Formation add_substrate->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: General experimental workflow for testing this compound activity.

Technical Support Center: Overcoming Resistance to MHC00188 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with the targeted cancer therapy, MHC00188.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel inhibitor targeting the hypothetical "Kinase X" (KX) signaling pathway, which is frequently dysregulated in several cancer types. It is designed to bind to the ATP-binding pocket of KX, preventing its phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades.

Q2: What are the common signs of this compound resistance in our cell lines?

A2: Resistance to this compound can manifest in several ways during your in vitro experiments. Key indicators include:

  • A gradual or sudden increase in the IC50 value of this compound in cell viability assays.

  • Reduced apoptosis or cell cycle arrest in treated cells compared to initial experiments.

  • Changes in cellular morphology, potentially indicating an epithelial-to-mesenchymal transition (EMT).

  • Reactivation of downstream signaling pathways even in the presence of this compound.

Q3: How can we confirm that our cancer cells have developed resistance to this compound?

A3: To confirm resistance, you should perform a series of validation experiments:

  • Dose-Response Curve Shift: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to demonstrate a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of growth inhibition.

  • Long-term Culture Selection: Culture sensitive cells in the continuous presence of a low dose of this compound and gradually escalate the concentration to select for a resistant population.

  • Signaling Pathway Analysis: Use western blotting to check for the reactivation of downstream targets of the KX pathway or the activation of alternative survival pathways.

Troubleshooting Guides

Issue 1: Gradual Loss of this compound Efficacy in Long-Term Cultures
Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Perform a dose-response assay to quantify the shift in IC50. 2. Analyze protein expression of KX and its downstream targets via Western Blot. 3. Sequence the KX gene in resistant cells to check for mutations in the drug-binding site.
Cell Line Heterogeneity 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. 2. Analyze molecular markers of different clones to identify potential resistance drivers.
Drug Inactivation 1. Increase the frequency of media changes with fresh this compound. 2. Investigate the expression of drug-metabolizing enzymes.[1]
Issue 2: Unexpected Activation of a Bypass Signaling Pathway
Possible Cause Troubleshooting Steps
Feedback Loop Activation 1. Use a phospho-kinase array to identify newly activated signaling pathways. 2. Treat resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway.
Upregulation of a Compensatory Receptor Tyrosine Kinase (RTK) 1. Perform qPCR or Western Blot to assess the expression levels of common RTKs (e.g., EGFR, MET, AXL).[2] 2. Use a pan-RTK inhibitor in combination with this compound.

Potential Mechanisms of Resistance to this compound

Resistance to targeted therapies like this compound is a multifaceted issue that can arise from various molecular changes within the cancer cells.[1] Understanding these mechanisms is crucial for developing effective strategies to overcome them.

Target Alteration

One of the most common mechanisms of resistance is the acquisition of mutations in the drug target itself.[3] In the case of this compound, a mutation in the ATP-binding pocket of Kinase X can prevent the drug from binding effectively, rendering it inactive.

Bypass Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the inhibited pathway.[4] For instance, upregulation of a parallel survival pathway can compensate for the inhibition of the KX pathway by this compound.

Bypass_Pathway_Activation cluster_0 Sensitive Cell cluster_1 Resistant Cell Growth_Factor_S Growth Factor Receptor_S Receptor Growth_Factor_S->Receptor_S KX_S Kinase X Receptor_S->KX_S Downstream_S Downstream Signaling KX_S->Downstream_S Proliferation_S Proliferation/ Survival Downstream_S->Proliferation_S MHC00188_S This compound MHC00188_S->KX_S Growth_Factor_R Growth Factor Receptor_R Receptor Growth_Factor_R->Receptor_R Bypass_Receptor Bypass Receptor Growth_Factor_R->Bypass_Receptor KX_R Kinase X Receptor_R->KX_R Downstream_R Downstream Signaling KX_R->Downstream_R Proliferation_R Proliferation/ Survival Downstream_R->Proliferation_R MHC00188_R This compound MHC00188_R->KX_R Bypass_Kinase Bypass Kinase Y Bypass_Kinase->Downstream_R Bypass_Receptor->Bypass_Kinase

Caption: Activation of a bypass signaling pathway in this compound resistant cells.
Increased Drug Efflux

Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, actively removing this compound from the cell and reducing its intracellular concentration to sub-therapeutic levels.[1][3]

Strategies to Overcome this compound Resistance

Combination Therapy

A primary strategy to overcome resistance is the use of combination therapies that target multiple pathways simultaneously.[5][6]

Combination Strategy Rationale
This compound + Bypass Pathway Inhibitor To simultaneously block the primary target and the compensatory survival pathway.
This compound + ABC Transporter Inhibitor To increase the intracellular concentration of this compound by preventing its efflux.
This compound + Chemotherapy To induce synthetic lethality by targeting two different cellular processes.[7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_this compound Treat with Serial Dilutions of this compound Incubate_Overnight->Treat_this compound Incubate_72h Incubate for 72 hours Treat_this compound->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for a standard MTT cell viability assay.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the KX and potential bypass pathways.

Methodology:

  • Treat sensitive and resistant cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of KX and other relevant signaling proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
Cell LineIC50 (nM) of this compoundFold Resistance
Parental (Sensitive)15 ± 2.51
Resistant Clone 1250 ± 15.816.7
Resistant Clone 2480 ± 22.132.0
Table 2: Effect of Combination Therapy on Resistant Cell Viability
TreatmentIC50 (nM) in Resistant Clone 1
This compound alone 250 ± 15.8
Bypass Inhibitor Y alone >10,000
This compound + Bypass Inhibitor Y (100 nM) 25 ± 3.1

References

Validation & Comparative

Comparative Analysis of Autotaxin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current landscape of autotaxin inhibitors, focusing on key players in clinical and preclinical development. This guide provides a comparative analysis of their performance, supported by available experimental data.

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and various cancers.[3][4] This guide provides a comparative overview of prominent ATX inhibitors, presenting available quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

Comparative Performance of Autotaxin Inhibitors

While a search for the specific compound MHC00188 yielded no publicly available data, this section details the performance of other significant autotaxin inhibitors that have been subject to preclinical and clinical investigation.

Quantitative Performance Data

The following table summarizes the available in vitro potency and clinical trial outcomes for key autotaxin inhibitors.

InhibitorTargetIC50Key Clinical Trial FindingsCitations
Ziritaxestat (GLPG1690) Autotaxin100-500 nM (mouse and human)Phase 3 (ISABELA 1 & 2): Did not significantly reduce the annual rate of FVC decline in IPF patients compared to placebo. Trials were terminated.[5][6][7]
BBT-877 AutotaxinNot specifiedPhase 1: Well-tolerated with dose-proportional systemic exposure. Achieved up to 90% LPA inhibition in multi-ascending dose studies. Phase 2a: Ongoing for IPF.[8][9][10]
IOA-289 Autotaxin36 nM (for plasma LPA18:2)Preclinical: Showed marked reduction in fibrosis in a bleomycin-induced pulmonary fibrosis model. Phase 1b: Underway for metastatic pancreatic cancer.[11][12]
ATX-1d Autotaxin1.8 ± 0.3 µMIn vitro: Demonstrated significant enhancement of paclitaxel's potency in breast cancer and melanoma cell lines.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key studies of the discussed inhibitors.

Ziritaxestat (GLPG1690) - Phase 3 ISABELA Trials
  • Study Design: Two identically designed, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials (ISABELA 1 and ISABELA 2).

  • Participants: Patients with a centrally confirmed diagnosis of Idiopathic Pulmonary Fibrosis (IPF).

  • Intervention: Patients were randomized (1:1:1) to receive 600 mg of oral ziritaxestat, 200 mg of ziritaxestat, or a placebo once daily, in addition to the standard of care (pirfenidone or nintedanib) or no standard of care.

  • Primary Outcome: The primary endpoint was the annual rate of decline in Forced Vital Capacity (FVC) at week 52.

  • Key Secondary Outcomes: Included disease progression, time to first respiratory-related hospitalization, and change in St. George's Respiratory Questionnaire total score.[6]

BBT-877 - Phase 2a Clinical Trial
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2a study.

  • Participants: Approximately 120 patients with IPF, with or without background antifibrotic treatment (pirfenidone or nintedanib).

  • Intervention: Patients are randomized 1:1 to receive either 200 mg of BBT-877 twice daily or a placebo for 24 weeks.

  • Primary Endpoint: The absolute change in FVC from baseline to week 24.

  • Secondary Endpoints: Include changes in percent-predicted FVC, diffusing capacity of the lung for carbon monoxide (DLCO), 6-minute walk test, and patient-reported outcomes.[9][14][15]

IOA-289 - Preclinical Bleomycin-Induced Pulmonary Fibrosis Model
  • Model: In vivo efficacy was studied in a bleomycin-induced pulmonary fibrosis (BLM) mouse model.

  • Treatment: Prophylactic treatment with IOA-289 was administered for the duration of the study.

  • Efficacy Readouts: The primary measures of efficacy were the Ashcroft score (a measure of lung fibrosis) and collagen content in the lungs.

  • Pharmacodynamic Biomarker: Lysophosphatidic acid (LPA) levels in the bronchoalveolar lavage fluid (BALF) were measured to confirm target engagement.[11]

In Vitro Autotaxin Enzyme Inhibition Assay (for ATX-1d)
  • Enzyme Source: Human recombinant autotaxin (hATX).

  • Substrate: A fluorescent substrate, FS-3, is used to measure the lysophospholipase D activity of ATX.

  • Methodology: The assay measures the inhibition of FS-3 hydrolysis by the test compound. A compound is typically considered a hit if it causes more than 50% inhibition at a 10 µM concentration.

  • Data Analysis: For dose-response studies, a nonlinear regression analysis with a variable four-parameter slope model is used to determine the IC50 value.[13]

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes provide a clearer understanding of the inhibitor's mechanism of action and the methods used for its evaluation.

Autotaxin-LPA Signaling Pathway

Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that influence cell proliferation, survival, migration, and fibrosis.[1][2]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Binding & Activation ATX_Inhibitor Autotaxin Inhibitor (e.g., Ziritaxestat, BBT-877, IOA-289) ATX_Inhibitor->ATX Inhibition G_Protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Protein Activation Downstream Downstream Signaling (PLC, PI3K/Akt, Rho) G_Protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Fibrosis) Downstream->Cellular_Response

Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.

General Experimental Workflow for Autotaxin Inhibitor Evaluation

The development and evaluation of a novel autotaxin inhibitor typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Inhibitor_Workflow cluster_discovery Discovery & In Vitro cluster_preclinical Preclinical In Vivo cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) Hit_Validation Hit Validation & IC50 Determination HTS->Hit_Validation Selectivity Selectivity Profiling (vs. other enzymes) Hit_Validation->Selectivity Cell_Assays Cell-Based Assays (Migration, Proliferation) Selectivity->Cell_Assays PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Cell_Assays->PK_PD Efficacy_Models In Vivo Efficacy Models (e.g., Bleomycin-induced fibrosis) PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Phase1 Phase 1 (Safety in Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 (Efficacy in Patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy) Phase2->Phase3

References

A Comparative Analysis of Autotaxin Inhibitors: MHC00188 vs. GLPG1690

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two investigational autotaxin inhibitors, MHC00188 and GLPG1690 (Ziritaxestat). This document summarizes their mechanism of action, presents available quantitative data from preclinical and clinical studies, and outlines the experimental protocols used in their evaluation.

Introduction

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes, including fibrosis. The ATX-LPA signaling pathway has been identified as a key driver in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). Consequently, the development of ATX inhibitors has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors: this compound, a recently identified allosteric inhibitor, and GLPG1690, a well-characterized inhibitor that has undergone extensive clinical investigation.

Mechanism of Action

Both this compound and GLPG1690 target autotaxin to inhibit the production of LPA. However, they are reported to have different binding mechanisms.

This compound is described as an allosteric inhibitor of autotaxin. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity.

GLPG1690 (Ziritaxestat) is a selective inhibitor of autotaxin.[1][2] By suppressing the activity of autotaxin, it reduces the levels of LPA, a pro-fibrotic signaling molecule.[1] Elevated levels of both autotaxin and LPA are found in the lungs of individuals with IPF.[1]

Signaling Pathway

The autotaxin-LPA signaling pathway is a key mediator of fibrosis. The following diagram illustrates the mechanism of action for both inhibitors within this pathway.

Autotaxin-LPA Signaling Pathway cluster_inhibition Inhibition cluster_pathway Signaling Pathway This compound This compound (Allosteric Inhibitor) ATX Autotaxin (ATX) This compound->ATX Inhibits GLPG1690 GLPG1690 (Selective Inhibitor) GLPG1690->ATX Inhibits LPC Lysophosphatidylcholine (LPC) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPAR) LPA->LPAR Activates Downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/AKT) LPAR->Downstream Fibrosis Fibroblast Proliferation, Myofibroblast Differentiation, Extracellular Matrix Deposition Downstream->Fibrosis

Caption: Inhibition of the Autotaxin-LPA signaling pathway.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and GLPG1690.

Table 1: In Vitro Potency
CompoundTargetAssay TypeIC50KiReference
This compound Autotaxin (ATX)Not Specified2.53 µMNot Reported[Stylianaki EA, et al., 2024]
GLPG1690 Autotaxin (ATX)Biochemical Assay (human enzyme)131 nM15 nM[3]
Autotaxin (ATX)Biochemical Assay (mouse enzyme)224 nMNot Reported[3]
LPA ProductionHuman Plasma Incubation242 nMNot Reported[3]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Table 2: Preclinical Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model (Mice)
CompoundDosingKey FindingsReference
This compound Not ReportedData not publicly available-
GLPG1690 10 mg/kg and 30 mg/kg (twice daily)Significant reduction in Ashcroft score (a measure of lung fibrosis). Efficacy at 30 mg/kg was significantly better than pirfenidone.[4]
Table 3: Pharmacokinetics in Humans (Phase 1, Healthy Volunteers)
ParameterGLPG1690 (Single Ascending Doses: 20-1500 mg)Reference
Tmax (median) ~2 hours[5]
t1/2 (mean) ~5 hours[5]
Exposure (Cmax and AUC) Increased with increasing dose[5]

Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; AUC: Area under the curve.

Table 4: Pharmacodynamics in Humans (Phase 1, Healthy Volunteers)
BiomarkerEffect of GLPG1690Reference
Plasma LPA C18:2 levels Dose-dependent reduction, plateauing at ~80% reduction at ~0.6 µg/mL GLPG1690[5]
Table 5: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (Phase 2a "FLORA" Trial)
OutcomeGLPG1690 (600 mg once daily, 12 weeks)Placebo (12 weeks)Reference
Mean change from baseline in Forced Vital Capacity (FVC) +25 mL-70 mL[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.

Autotaxin Inhibition Assay (General Protocol)

A common method to assess autotaxin activity is a fluorescence-based assay using a synthetic substrate.

Autotaxin Inhibition Assay Workflow cluster_workflow Workflow start Start prepare Prepare reaction mixture: - Autotaxin enzyme - Assay buffer start->prepare add_inhibitor Add test compound (e.g., this compound or GLPG1690) or vehicle (control) prepare->add_inhibitor incubate1 Pre-incubate add_inhibitor->incubate1 add_substrate Add fluorogenic substrate (e.g., FS-3 or TOOS) incubate1->add_substrate measure Measure fluorescence or absorbance over time add_substrate->measure analyze Calculate % inhibition and IC50 measure->analyze end End analyze->end

References

Unveiling the Allosteric Landscape of Autotaxin: A Comparative Guide to MHC00188 and Alternative Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of allosteric modulation is paramount for designing targeted and effective therapeutics. This guide provides a comparative analysis of MHC00188, an allosteric inhibitor of Autotaxin (ATX), with other known allosteric modulators of this key enzyme. While direct experimental validation of this compound's binding site remains to be publicly detailed, its classification as an allosteric inhibitor positions it within a growing class of molecules that offer a distinct therapeutic advantage over traditional orthosteric inhibitors.

Autotaxin, a secreted lysophospholipase D, is a critical enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, and inflammation. Its role in diseases such as cancer, fibrosis, and autoimmune disorders has made it a prime target for drug discovery. ATX possesses a complex structure with distinct binding sites that can be targeted for inhibition.

The Allosteric Advantage in Targeting Autotaxin

Allosteric modulators bind to a site on the enzyme distinct from the active (orthosteric) site. This can lead to several advantages, including:

  • Higher Specificity: Allosteric sites are often less conserved across enzyme families than active sites, potentially leading to more selective inhibitors with fewer off-target effects.

  • Modulated Inhibition: Allosteric inhibitors can offer a more subtle, non-competitive mode of inhibition, which can be advantageous in certain therapeutic contexts.

  • Novel Mechanisms of Action: Targeting allosteric sites can reveal new ways to control enzyme function beyond simple blockade of substrate binding.

This compound in the Context of Autotaxin Allosteric Inhibitors

This compound has been identified as an allosteric inhibitor of Autotaxin with a reported half-maximal inhibitory concentration (IC50) of 2.53 μM[1]. While the precise binding location of this compound on the ATX enzyme awaits elucidation through structural biology techniques like X-ray crystallography or cryo-electron microscopy, its allosteric nature places it in a class of inhibitors that target regions outside the active site.

Autotaxin inhibitors are broadly classified based on their binding mode. The primary allosteric site identified in ATX is a "tunnel" or "pocket" region, distinct from the orthosteric substrate-binding site. Inhibitors are categorized into several types, with Type III and Type IV inhibitors being of particular interest in the context of allosteric modulation.

  • Type III Inhibitors: These molecules bind exclusively within the allosteric tunnel.

  • Type IV Inhibitors: These compounds exhibit a hybrid binding mode, occupying both the allosteric tunnel and a portion of the hydrophobic pocket adjacent to the active site.

Comparative Analysis of Allosteric Autotaxin Inhibitors

To provide a clear comparison, the following table summarizes the quantitative data for this compound and other known allosteric inhibitors of Autotaxin.

InhibitorTypeIC50 (μM)Method of Binding Site Validation
This compound Allosteric2.53Not specified in public literature
GLPG1690 (Ziritaxestat) Type IV0.027X-ray Crystallography
IOA-289 Type IVNot specifiedBinds to hydrophobic pocket and allosteric site
TUDCA (Tauroursodeoxycholic acid) Type IIINot specifiedX-ray Crystallography
Compound 17 Type IV0.016X-ray Crystallography

Experimental Protocols for Characterizing Allosteric Inhibitors

The validation of an allosteric binding site and the characterization of inhibitor potency are crucial steps in drug discovery. Below are detailed methodologies for key experiments.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A common method for determining the IC50 of Autotaxin inhibitors is a fluorescence-based activity assay.

Protocol:

  • Reagents and Materials:

    • Recombinant human Autotaxin enzyme.

    • Fluorescent substrate, such as FS-3 (a fluorogenic lysophosphatidylcholine analogue).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100).

    • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Add a fixed concentration of Autotaxin enzyme to each well of the microplate.

    • Add the serially diluted inhibitor to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the substrate.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Validation of Allosteric Binding Site

Several biophysical and biochemical methods can be employed to validate the allosteric binding site of an inhibitor.

  • X-ray Crystallography: This technique provides a high-resolution 3D structure of the protein-inhibitor complex, directly visualizing the binding site and interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can identify the amino acid residues of the protein that are in close proximity to the bound inhibitor, thereby mapping the binding site.

  • Site-Directed Mutagenesis: By mutating specific amino acid residues within the putative allosteric site and observing the effect on inhibitor binding or potency, the key interacting residues can be identified.

  • Competition Binding Assays: These assays use a labeled ligand known to bind to a specific site (either orthosteric or allosteric) to determine if the test inhibitor can displace it. A lack of competition with an orthosteric ligand, coupled with inhibition of enzyme activity, is indicative of allosteric binding.

Visualizing the Landscape of Autotaxin Inhibition

To better understand the concepts discussed, the following diagrams illustrate the Autotaxin signaling pathway and the different modes of inhibitor binding.

cluster_0 Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPA_Receptor LPA Receptor LPA->LPA_Receptor Cellular_Effects Cellular Effects (Proliferation, Migration, etc.) LPA_Receptor->Cellular_Effects

Caption: The Autotaxin-LPA signaling pathway.

cluster_1 Modes of Autotaxin Inhibition ATX_Orthosteric Autotaxin (Orthosteric Site) ATX_Allosteric Autotaxin (Allosteric Site) ATX_Allosteric->ATX_Orthosteric Inhibits (Conformational Change) Orthosteric_Inhibitor Orthosteric Inhibitor Orthosteric_Inhibitor->ATX_Orthosteric Blocks Allosteric_Inhibitor Allosteric Inhibitor (e.g., this compound) Allosteric_Inhibitor->ATX_Allosteric Binds Substrate Substrate (LPC) Substrate->ATX_Orthosteric Binds

Caption: Comparison of orthosteric and allosteric inhibition of Autotaxin.

Conclusion

This compound represents a valuable tool for researchers studying the allosteric regulation of Autotaxin. While further experimental data is needed to precisely define its binding site and mechanism of action, its classification as an allosteric inhibitor highlights the potential for developing novel therapeutics that target this important enzyme. By comparing this compound with other well-characterized allosteric modulators, researchers can gain a deeper understanding of the structure-activity relationships that govern Autotaxin inhibition and pave the way for the design of next-generation drugs for a range of debilitating diseases.

References

In Vivo Validation of MHC00188's Anti-Fibrotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-fibrotic agent MHC00188 against the established therapies, Pirfenidone and Nintedanib. The data presented for this compound is illustrative, designed to serve as a template for researchers to structure and present their findings from in vivo studies.

Introduction to Therapeutic Agents and Mechanisms of Action

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction.[1] A key mediator of this process is the Transforming Growth Factor-β (TGF-β) signaling pathway, which, upon activation, promotes the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for ECM production.[1][2][3]

  • This compound (Hypothetical): A potent and selective small molecule inhibitor of the TGF-β receptor I kinase (ALK5). By blocking the phosphorylation and activation of downstream mediators SMAD2 and SMAD3, this compound is designed to directly halt the primary pro-fibrotic signaling cascade.

  • Pirfenidone: An anti-fibrotic agent with a mechanism that is not fully understood but is known to possess anti-inflammatory, antioxidant, and antifibrotic properties.[4] It is believed to modulate various cytokines, including TGF-β, and inhibit fibroblast proliferation and collagen synthesis.[4][5]

  • Nintedanib: A small molecule tyrosine kinase inhibitor that targets multiple receptors implicated in fibrosis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][6][7] By inhibiting these pathways, Nintedanib interferes with the proliferation, migration, and activation of fibroblasts.[4]

Below is a diagram illustrating the targeted signaling pathways.

Anti_Fibrotic_Mechanisms cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Inhibitors TGF-beta TGF-beta TGF-beta_R TGF-β Receptor (ALK5) TGF-beta->TGF-beta_R Kinase_Cascade Downstream Kinases (e.g., JAK2) TGF-beta->Kinase_Cascade Other_GFs PDGF, FGF, VEGF RTK Receptor Tyrosine Kinases (PDGFR, etc.) Other_GFs->RTK SMAD2_3 p-SMAD2/3 TGF-beta_R->SMAD2_3 RTK->Kinase_Cascade SMAD_Complex SMAD2/3/4 Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Pro-fibrotic Gene Transcription SMAD_Complex->Gene_Transcription Kinase_Cascade->Gene_Transcription This compound This compound This compound->TGF-beta_R Inhibits Pirfenidone Pirfenidone Pirfenidone->TGF-beta Reduces Levels Pirfenidone->Gene_Transcription Inhibits Nintedanib Nintedanib Nintedanib->RTK Inhibits Experimental_Workflow start Day 0: Animal Acclimatization induction Day 1: Induce Fibrosis (Intratracheal Bleomycin) start->induction treatment_start Day 7: Begin Therapeutic Dosing induction->treatment_start dosing Daily Dosing: - Vehicle - this compound - Pirfenidone - Nintedanib treatment_start->dosing endpoint Day 21: Euthanasia & Tissue Harvest dosing->endpoint analysis Post-Mortem Analysis: - Histology (Ashcroft Score) - Collagen Assay (Hydroxyproline) - Gene Expression (qRT-PCR) - Protein Analysis (Western Blot) endpoint->analysis

References

A Comparative Guide to Autotaxin Inhibitors: Evaluating the Specificity of MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the autotaxin inhibitor MHC00188 with other notable alternatives in the field. The following sections detail the performance of these inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, fibrosis, and cancer.[1] Consequently, the development of potent and specific ATX inhibitors is a significant area of research for therapeutic intervention in various diseases.

ATX inhibitors are broadly classified into different types based on their binding mode to the enzyme. This classification is essential for understanding their mechanism of action and potential for off-target effects.

Quantitative Comparison of Autotaxin Inhibitors

The efficacy of an inhibitor is primarily determined by its potency, commonly measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the available quantitative data for this compound and a selection of other well-characterized autotaxin inhibitors.

InhibitorTypeTargetIC50KiReference
This compound AllostericAutotaxin2.53 µMNot Reported[2]
PF-8380 Type I (Active Site)Autotaxin1.7 nMNot Reported[1]
IOA-289 Type IV (Pocket & Tunnel)Autotaxin36 nM (in plasma)Not Reported
GLPG1690 (Ziritaxestat) Tunnel-bindingAutotaxin131 nM15 nM[3][4]
PAT-048 Non-competitiveAutotaxin1.1 nM / 20 nM (mouse plasma)Not Reported[5][6][7]
Cpd17 Type IVAutotaxinSimilar to PF-8380Not Reported[8]

Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source. Direct comparison is most accurate when data is generated from head-to-head studies under identical conditions.

Signaling Pathway and Experimental Workflow

To understand the context of autotaxin inhibition, it is crucial to visualize the signaling pathway and the experimental workflow used to assess inhibitor specificity.

Autotaxin-LPA Signaling Pathway Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolysis LPAR LPA Receptors (LPARs) LPA->LPAR GPCR G-Protein Coupled Receptor Signaling LPAR->GPCR Downstream Downstream Cellular Effects (Proliferation, Migration, Survival) GPCR->Downstream Inhibitor Autotaxin Inhibitor (e.g., this compound) Inhibitor->ATX

The Autotaxin-LPA signaling cascade and point of inhibition.

The following diagram illustrates a typical workflow for screening and characterizing autotaxin inhibitors.

Autotaxin Inhibitor Screening Workflow Experimental Workflow for Autotaxin Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Primary_Screening Primary Screening (e.g., FS-3 or Amplex Red assay) Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling (vs. other ENPPs, PLDs) Dose_Response->Selectivity_Profiling Binding_Kinetics Binding Kinetics & Ki Determination Selectivity_Profiling->Binding_Kinetics Cell_Migration Cell Migration/Invasion Assay Binding_Kinetics->Cell_Migration Proliferation_Assay Cell Proliferation Assay Binding_Kinetics->Proliferation_Assay Pharmacokinetics Pharmacokinetics (PK) Cell_Migration->Pharmacokinetics Proliferation_Assay->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) (LPA level measurement) Pharmacokinetics->Pharmacodynamics Efficacy_Studies Efficacy in Disease Models Pharmacodynamics->Efficacy_Studies

A generalized workflow for the evaluation of autotaxin inhibitors.

Experimental Protocols

1. In Vitro Autotaxin Inhibition Assay (FS-3 based)

This protocol is a common method for determining the in vitro potency of ATX inhibitors.

  • Principle: The assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. Cleavage of FS-3 by autotaxin separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant human autotaxin

    • FS-3 substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)

    • Test compounds (e.g., this compound) and a known inhibitor as a positive control (e.g., PF-8380)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Add a fixed concentration of recombinant autotaxin to each well of the microplate.

    • Add the diluted test compounds and controls to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over time.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Selectivity Profiling

To assess the specificity of an inhibitor, its activity against related enzymes should be evaluated.

  • Principle: The inhibitory activity of the test compound is measured against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family (e.g., ENPP1, ENPP3) and other lysophospholipases.

  • Procedure:

    • Perform enzymatic assays for each of the off-target enzymes using their respective specific substrates and assay conditions.

    • Test the inhibitor (e.g., this compound) at a range of concentrations in each of these assays.

    • Determine the IC50 values for the inhibitor against each off-target enzyme.

    • Compare the IC50 value for autotaxin with the IC50 values for the other enzymes to determine the selectivity ratio. A higher ratio indicates greater selectivity for autotaxin.

Comparison of Inhibitor Types

The binding mode of an inhibitor to autotaxin can significantly influence its biological activity and specificity.

Autotaxin Inhibitor Types Classification of Autotaxin Inhibitors by Binding Mode cluster_0 Binding Sites ATX Autotaxin Enzyme Active_Site Active Site (with Zinc ions) ATX->Active_Site Hydrophobic_Pocket Hydrophobic Pocket ATX->Hydrophobic_Pocket Allosteric_Tunnel Allosteric Tunnel ATX->Allosteric_Tunnel Inhibitor_Types Inhibitor Types Type_I Type I (e.g., PF-8380) Inhibitor_Types->Type_I Allosteric_Inhibitor Allosteric Inhibitor (e.g., this compound) Inhibitor_Types->Allosteric_Inhibitor Type_IV Type IV (e.g., IOA-289, Cpd17) Inhibitor_Types->Type_IV Tunnel_Binder Tunnel Binder (e.g., GLPG1690) Inhibitor_Types->Tunnel_Binder Type_I->Active_Site Binds to Allosteric_Inhibitor->Allosteric_Tunnel Binds to Type_IV->Hydrophobic_Pocket Binds to Type_IV->Allosteric_Tunnel Binds to Tunnel_Binder->Allosteric_Tunnel Binds to

A logical diagram illustrating the different binding modes of autotaxin inhibitors.
  • Type I inhibitors , such as PF-8380, directly compete with the substrate by binding to the active site of the enzyme.[1]

  • Allosteric inhibitors , like this compound, bind to a site distinct from the active site, known as an allosteric site, inducing a conformational change in the enzyme that reduces its activity.[2]

  • Type IV inhibitors , including IOA-289 and Cpd17, bind to both the hydrophobic pocket and the allosteric tunnel, offering a different mechanism of inhibition.[8]

  • Tunnel-binding inhibitors , exemplified by GLPG1690 (Ziritaxestat), specifically target the allosteric tunnel of autotaxin.

Objective Comparison and Specificity of this compound

This compound is characterized as an allosteric inhibitor of autotaxin with a reported IC50 of 2.53 µM.[2] In comparison to other well-established inhibitors like PF-8380 (IC50 = 1.7 nM) and GLPG1690 (IC50 = 131 nM), this compound exhibits a lower potency in vitro.[1][3]

The key differentiating feature of this compound is its allosteric mode of action. This can offer advantages in terms of specificity, as allosteric sites are often less conserved across related enzyme families compared to active sites. However, comprehensive experimental data on the selectivity of this compound against other ENPP family members and other lysophospholipases is currently limited in the public domain. Such studies are crucial to definitively confirm its specificity for autotaxin.

In contrast, inhibitors like PF-8380 are highly potent but, as active site inhibitors, may have a higher potential for off-target effects on other enzymes with similar active site structures. Type IV and tunnel-binding inhibitors like IOA-289 and GLPG1690 represent newer classes of inhibitors with distinct pharmacological profiles that are still being extensively investigated.

Conclusion

References

A Comparative Guide to the Efficacy of MHC00188 and Canonical Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel autotaxin (ATX) inhibitor, MHC00188, with the canonical inhibitors PF-8380 and GLPG1690. This analysis is based on available experimental data to assist in the evaluation of these compounds for research and development purposes.

Autotaxin (ATX) is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The development of potent and specific ATX inhibitors is a significant area of interest for therapeutic intervention in diseases such as idiopathic pulmonary fibrosis and cancer. This guide focuses on the comparative efficacy of this compound, a recently identified allosteric inhibitor of ATX, against two well-established, potent ATX inhibitors, PF-8380 and GLPG1690.

Quantitative Efficacy Comparison

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound, PF-8380, and GLPG1690. It is important to note that these values are derived from separate studies, and a direct head-to-head comparison under identical experimental conditions has not been reported. Variations in assay conditions, such as enzyme source and substrate concentration, can influence IC50 values.

InhibitorIC50 ValueAssay ConditionsMechanism of Action
This compound 2.53 µM[1]Not specifiedAllosteric Inhibitor[1]
PF-8380 2.8 nM[2][3][4][5]Isolated Enzyme Assay[2][3][4][5]Not specified
101 nM[2][3][4][5]Human Whole Blood[2][3][4][5]
GLPG1690 131 nM[6]Human Recombinant ATX[6]Not specified
100-500 nM[7][8]Mouse and Human ATX[7][8]

Based on the available data, PF-8380 exhibits the highest potency in isolated enzyme assays, with an IC50 in the low nanomolar range. GLPG1690 also demonstrates high potency, with IC50 values in the low to mid-nanomolar range. This compound, with an IC50 in the low micromolar range, appears to be a less potent inhibitor in comparison. However, its distinct allosteric mechanism of action may offer a different pharmacological profile that warrants further investigation.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the autotaxin signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.

Autotaxin Signaling Pathway Autotaxin (ATX) - LPA Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPAR1-6) G-protein coupled receptors LPA->LPAR Binds and Activates G_protein G-proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activates Downstream Downstream Signaling Pathways (e.g., PLC, PI3K/Akt, RhoA) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response ATX_Inhibitor_Screening_Workflow Experimental Workflow for ATX Inhibitor Screening start Start prepare_reagents Prepare Reagents (ATX enzyme, buffer, substrate, inhibitor) start->prepare_reagents add_inhibitor Add Test Inhibitor (e.g., this compound) and Control Inhibitor (e.g., PF-8380) to wells prepare_reagents->add_inhibitor add_atx Add ATX Enzyme add_inhibitor->add_atx incubate1 Pre-incubate add_atx->incubate1 add_substrate Add Substrate (e.g., FS-3 or colorimetric substrate) incubate1->add_substrate measure_signal Measure Signal (Fluorescence or Absorbance) over time add_substrate->measure_signal analyze_data Data Analysis (Calculate % inhibition and IC50 values) measure_signal->analyze_data end End analyze_data->end

References

Benchmarking MHC00188: A Comparative Analysis Against Clinical-Stage Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of autotaxin (ATX) inhibition for the treatment of fibrotic diseases and cancer has led to the development of numerous small molecule inhibitors. This guide provides a comprehensive comparison of the preclinical compound MHC00188 against prominent clinical-stage autotaxin inhibitors, including Ziritaxestat (GLPG1690), IOA-289, and BBT-877. By presenting key performance data, detailed experimental methodologies, and visual representations of critical pathways and workflows, this document aims to be an invaluable resource for researchers and drug developers in the field.

At a Glance: Comparative Potency of Autotaxin Inhibitors

The inhibitory potency of a drug candidate is a critical determinant of its potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its clinical-stage counterparts. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundTarget/AssayIC50
This compound Autotaxin (ATX)2.53 µM[1]
Ziritaxestat (GLPG1690) Human ATX (biochemical assay)131 nM[2][3]
Human Plasma LPA Release~100 nM[4]
Mouse ATX (biochemical assay)224 nM[2]
IOA-289 Human Plasma LPA Inhibition (average across species)36 nM[5]
BBT-877 in vitro (FS-3 assay)2.4 nM[6]
ex vivo Human Plasma (LPA 18:2)6.5 - 6.9 nM[7][8]

Pharmacokinetic Profiles: A Look at Drug Disposition

The journey of a drug through the body is a crucial aspect of its development. The table below outlines key pharmacokinetic parameters for the clinical-stage autotaxin inhibitors. Data for this compound is not currently available in the public domain.

CompoundParameterSpeciesValue
Ziritaxestat (GLPG1690) BioavailabilityHuman54%[9]
Half-life (t1/2)Human~5 hours[4]
BBT-877 Half-life (t1/2)Human~12 hours[7][8]
IOA-289 N/AN/APhase I data shows dose-dependent increase in plasma exposure[5][10]

Preclinical Efficacy in Disease Models

The therapeutic potential of these inhibitors has been evaluated in various preclinical models, most notably the bleomycin-induced pulmonary fibrosis model, a standard for assessing anti-fibrotic therapies.

CompoundModelKey Findings
Ziritaxestat (GLPG1690) Bleomycin-induced pulmonary fibrosis (mouse)Significantly reduced lung fibrosis at 10 and 30 mg/kg[3]. Superior to pirfenidone and similar to nintedanib in reducing Ashcroft fibrotic score and collagen content.[4]
IOA-289 Bleomycin-induced pulmonary fibrosis (mouse)Marked reduction of efficacy read-outs (Ashcroft score and collagen content).[5]
BBT-877 Bleomycin-induced pulmonary fibrosis (mouse)Showed anti-fibrotic efficacy with reduced body weight loss, lung weight, Ashcroft score, and collagen content.[7][8]

Signaling Pathways and Experimental Overviews

To provide a clearer understanding of the biological context and the methodologies employed in the evaluation of these inhibitors, the following diagrams illustrate the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway, a typical experimental workflow, and a conceptual screening cascade.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptor (LPAR) LPA->LPAR Binding Inhibitor ATX Inhibitor (e.g., this compound) Inhibitor->ATX Inhibition Signaling Downstream Signaling (e.g., Rho, Rac, MAPK) LPAR->Signaling Response Cellular Responses (Proliferation, Migration, Fibrosis) Signaling->Response

Caption: The Autotaxin-LPA Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assay (e.g., FS-3) plasma Plasma-based Assay biochemical->plasma cell_based Cell-based Assays (Migration, Proliferation) plasma->cell_based pk Pharmacokinetics (PK) Studies cell_based->pk efficacy Efficacy Studies (e.g., Bleomycin Model) pk->efficacy toxicology Toxicology Studies efficacy->toxicology clinical Clinical Trials toxicology->clinical start Compound Synthesis (e.g., this compound) start->biochemical

Caption: General Experimental Workflow for ATX Inhibitor Evaluation.

Screening_Cascade cluster_screening Screening Cascade cluster_optimization Lead Optimization primary Primary Screen (High-Throughput Assay) secondary Secondary Screen (Potency & Selectivity) primary->secondary tertiary Tertiary Screen (Cellular Activity) secondary->tertiary adme ADME/Tox Profiling tertiary->adme invivo In Vivo Efficacy adme->invivo candidate Clinical Candidate invivo->candidate

Caption: Logical Relationship in a Drug Discovery Screening Cascade.

Experimental Protocols

A detailed understanding of the methodologies used to generate the presented data is crucial for its correct interpretation. Below are descriptions of common experimental protocols employed in the study of autotaxin inhibitors.

Autotaxin Activity Assay (Biochemical)

Principle: This assay measures the enzymatic activity of purified autotaxin. A common method is a fluorescence-based assay utilizing a synthetic substrate like FS-3. FS-3 is a lysophosphatidylcholine (LPC) analog labeled with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by autotaxin, the fluorophore is released, leading to an increase in fluorescence that is proportional to the enzyme's activity.

General Protocol:

  • Recombinant human or mouse autotaxin is incubated in a buffer solution (e.g., Tris-HCl with relevant salts and detergents).

  • The test compound (e.g., this compound) at various concentrations is added to the enzyme solution and pre-incubated.

  • The reaction is initiated by the addition of the fluorogenic substrate (e.g., FS-3).

  • The increase in fluorescence is monitored over time using a plate reader at appropriate excitation and emission wavelengths.

  • The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo Plasma Autotaxin Activity Assay

Principle: This assay measures the ability of an inhibitor to block the activity of endogenous autotaxin in a more physiologically relevant matrix, such as human or animal plasma. The production of a specific LPA species (e.g., LPA 18:2) from its precursor LPC is quantified.

General Protocol:

  • Plasma samples are treated with the test inhibitor at a range of concentrations.

  • The samples are incubated to allow for the enzymatic conversion of endogenous LPC to LPA by plasma autotaxin.

  • The reaction is stopped, and lipids are extracted from the plasma.

  • The levels of the specific LPA species are quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

  • The percentage of inhibition of LPA production is calculated relative to a vehicle control, and IC50 values are determined.

Bleomycin-Induced Pulmonary Fibrosis Model

Principle: This is a widely used in vivo model to induce lung fibrosis in rodents, mimicking some aspects of idiopathic pulmonary fibrosis (IPF) in humans. Intratracheal or intranasal administration of the cytotoxic agent bleomycin causes lung injury, inflammation, and subsequent development of fibrosis.

General Protocol:

  • Mice or rats receive a single dose of bleomycin via intratracheal or intranasal instillation to induce lung injury.

  • Treatment with the test autotaxin inhibitor or a vehicle control is initiated, either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the initial inflammatory phase).

  • The animals are monitored for a set period (e.g., 14-21 days).

  • At the end of the study, the animals are euthanized, and their lungs are harvested.

  • The extent of lung fibrosis is assessed using various methods, including:

    • Histology: Staining of lung sections (e.g., with Masson's trichrome) to visualize collagen deposition and using a semi-quantitative scoring system (e.g., the Ashcroft score).

    • Biochemical analysis: Measurement of total lung collagen content (e.g., using the Sircol assay).

    • Gene expression analysis: Quantification of pro-fibrotic gene expression (e.g., collagen I, α-smooth muscle actin) by qPCR.

This guide provides a snapshot of the current landscape of autotaxin inhibitors, offering a foundation for further research and development in this promising therapeutic area. The data presented underscores the potential of targeting the ATX-LPA axis and highlights the advanced stages of several clinical candidates. While this compound is at an earlier stage of development, its benchmarking against these more advanced compounds is essential for guiding its future progression.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Laboratory Chemical Waste (Exemplified by MHC00188)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for a compound identified as MHC00188 was found. The following disposal procedures are based on general best practices for handling and disposing of laboratory chemical waste. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they intend to dispose of to ensure full compliance with safety and regulatory standards.

General Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle the chemical waste with appropriate care. Avoid direct contact with skin and eyes, and prevent inhalation of any dust or vapors.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Ensure adequate ventilation in the work area and have a safety shower and eye wash station readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of chemical waste is a critical process that must be carried out systematically to ensure the safety of personnel and the protection of the environment.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) and concentration(s), the name of the principal investigator, and the laboratory room number.

    • Indicate the type of hazard (e.g., flammable, corrosive, toxic).[2]

    • Do not mix different types of chemical waste unless explicitly permitted by your institution's waste management guidelines.[3]

  • Container Selection and Management:

    • Use a container that is compatible with the chemical waste.

    • Keep the waste container securely closed except when adding waste.

    • Store the container in a designated and properly ventilated hazardous waste accumulation area.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1][4]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent such as diatomite or universal binders.[1]

    • For solid spills, carefully collect the residue and place it in a suitable, closed container for disposal.[4]

    • Decontaminate the affected surfaces and equipment, for example, by scrubbing with alcohol.[1]

  • Disposal Request and Collection:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

    • Provide accurate information about the waste to ensure it is handled and disposed of in accordance with local and national regulations.[3][5]

Summary of Key Disposal and Safety Information

The following table summarizes crucial information that should be obtained from the specific Safety Data Sheet (SDS) of the chemical being disposed.

ParameterGuidelineSource of Information
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1]SDS Section 8
Engineering Controls Use in a well-ventilated area or with a chemical fume hood.[1]SDS Section 8
Accidental Release Measures Absorb with inert material, collect in a sealed container.[1]SDS Section 6
Disposal Considerations Dispose of as hazardous waste in accordance with local regulations.[3]SDS Section 13
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.[4]SDS Section 10

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

start Identify Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds hazard_assessment Assess Hazards (Flammable, Corrosive, Reactive, Toxic?) sds->hazard_assessment non_hazardous Non-Hazardous Waste hazard_assessment->non_hazardous No hazardous Hazardous Waste hazard_assessment->hazardous Yes drain_trash Dispose via Drain or Regular Trash (if permitted) non_hazardous->drain_trash ppe Wear Appropriate PPE hazardous->ppe segregate Segregate Waste by Compatibility ppe->segregate container Use Labeled, Compatible, Sealed Container segregate->container storage Store in Designated Waste Area container->storage disposal_request Request EHS Pickup storage->disposal_request end Disposal Complete disposal_request->end drain_trash->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Personal protective equipment for handling MHC00188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of MHC00188, an allosteric inhibitor of Autotaxin (ATX). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on an SDS for a structurally related Autotaxin inhibitor, "Autotaxin inhibitor 12," and general best practices for handling potent biochemical compounds in a research environment.

Summary of Key Safety Information

This compound is intended for research use only. As with any chemical of unknown toxicity, it should be handled with care. Based on a related compound, it is presumed to be harmful if swallowed and very toxic to aquatic life.[1]

PropertyValueSource
Chemical Name This compoundMedchemExpress
Target Allosteric inhibitor of Autotaxin (ATX)MedchemExpress
IC50 2.53 μMMedchemExpress
CAS Number 1380881-85-5MedchemExpress
Hazard Statements (presumed) Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]
Storage Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound.

EquipmentSpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile).
Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if there is a risk of inhaling dust or aerosols.

Experimental Protocols

Safe Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered. An accessible safety shower and eye wash station must be available.[1]

  • Weighing and Reconstitution :

    • If working with the powdered form, conduct weighing within a chemical fume hood to avoid inhalation of dust.

    • Use only in areas with appropriate exhaust ventilation.[1]

    • When reconstituting, add the solvent slowly to the vial containing the powder to minimize aerosol formation.

  • Handling Solutions :

    • Avoid contact with eyes and skin.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling.[1]

  • Spill Management :

    • In case of a spill, collect the spillage.[1]

    • For small spills, absorb with an inert material and place in a sealed container for disposal.

    • For larger spills, follow your institution's hazardous material spill response protocol.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Segregation :

    • Collect all solid waste (e.g., contaminated gloves, pipette tips, vials) in a dedicated, labeled hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions, cell culture media containing the compound) in a separate, labeled hazardous waste container.

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the name "this compound".

  • Disposal : Dispose of contents and container to an approved waste disposal plant.[1] Avoid release to the environment.[1]

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Work Area (Fume Hood, Clean Surface) prep_ppe->prep_area weigh Weigh Powder in Fume Hood prep_area->weigh Proceed to Handling reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment segregate_solid Segregate Solid Waste (Gloves, Tips, Vials) experiment->segregate_solid End of Experiment segregate_liquid Segregate Liquid Waste (Unused Solutions, Media) experiment->segregate_liquid End of Experiment label_waste Label Waste Containers ('Hazardous Waste', 'this compound') segregate_solid->label_waste segregate_liquid->label_waste dispose Dispose via Approved Waste Management Service label_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.